molecular formula C18H15OP B080858 Phenoxydiphenylphosphine CAS No. 13360-92-4

Phenoxydiphenylphosphine

Cat. No.: B080858
CAS No.: 13360-92-4
M. Wt: 278.3 g/mol
InChI Key: UPDNYUVJHQABBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxydiphenylphosphine (CAS 13360-92-4), also known as Phenyl Diphenylphosphinite, is an organophosphorus compound with the molecular formula C18H15OP and a molecular weight of 278.29 g/mol. It is widely used as a versatile precursor and reagent in organic synthesis and catalysis research. Its primary research value lies in its application for the synthesis of novel phosphine ligands, which are critical components in transition metal-catalyzed reactions, including cross-couplings and asymmetric hydrogenations. As an air-sensitive, phosphorus-based nucleophile, it is particularly valuable for constructing phosphorus-carbon bonds and for use in Wittig-Horner reactions to generate alkenes. This compound is a colorless to light yellow liquid with a boiling point of 170°C at 2 mmHg, a specific gravity of 1.14, and a refractive index of 1.64. To maintain stability and purity, it must be stored under inert gas in a refrigerator (0-10°C). This product is intended for research purposes and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenoxy(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDNYUVJHQABBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468332
Record name Phenoxydiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13360-92-4
Record name Phenoxydiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with increasing relevance in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on data relevant to researchers in drug development and materials science. This document compiles available data into structured tables and provides detailed experimental protocols for its key applications.

Core Chemical Properties

This compound is a trivalent phosphorus compound characterized by a phenoxy group and two phenyl groups attached to the phosphorus atom. It is a colorless to yellow liquid at room temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₁₅OP[1][2]
Molecular Weight 278.29 g/mol [1]
CAS Number 13360-92-4[1][2]
IUPAC Name phenoxy(diphenyl)phosphane[3]
Synonyms Phenyl Diphenylphosphinite[1]
Appearance Colorless to Yellow Liquid[1]
Melting Point 33-36 °C[4]
Boiling Point 170 °C at 2 mmHg (0.3 kPa)[1][2][5]
Relative Density 1.14 g/mL[1]
Solubility Data not available[1]

Synthesis and Reactivity

General Reactivity:

This compound's reactivity is centered around the lone pair of electrons on the phosphorus atom, making it a good nucleophile and a ligand for transition metals. It is sensitive to air and moisture and should be handled under an inert atmosphere.

  • Oxidation: The phosphorus(III) center is susceptible to oxidation to form the corresponding phosphine oxide, this compound oxide.

  • Ligand for Catalysis: It can act as a ligand in various transition metal-catalyzed reactions, such as those involving ruthenium.

  • Mitsunobu Reaction: It is a key reagent in modified Mitsunobu reactions.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the structure and data on similar compounds.

Table 2: Expected Spectroscopic Characteristics of this compound

Spectroscopy Expected Features
¹H NMR Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.
¹³C NMR Multiple signals in the aromatic region (approx. 120-150 ppm) for the carbon atoms of the phenyl rings. The carbon atoms directly bonded to phosphorus will show coupling (J-P).
³¹P NMR A single resonance characteristic of a trivalent phosphinite. The chemical shift is expected in the region for P(OR)(Ar)₂ compounds.
IR Spectroscopy Characteristic peaks for P-O-C stretching, P-Ph stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 278. The fragmentation pattern would likely involve the loss of the phenoxy group and phenyl groups.

Experimental Protocols and Applications

One of the most significant applications of this compound is its use as a reagent in the modified Mitsunobu reaction, particularly for the synthesis of chiral tertiary thioethers.

Modified Mitsunobu Reaction for Thioether Synthesis

This reaction allows for the stereospecific conversion of hindered tertiary alcohols to thioethers with inversion of configuration.

Experimental Workflow Diagram:

Mitsunobu_Reaction Reactants Tertiary Alcohol + Thiol + This compound + Azide Reaction Reaction Mixture Reactants->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Intermediate Phosphinite Intermediate (in situ) Reaction->Intermediate Product Chiral Tertiary Thioether Intermediate->Product SN2 Attack Workup Aqueous Workup & Purification Product->Workup Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_development Drug Development Phenoxy This compound Mitsunobu Modified Mitsunobu Reaction Phenoxy->Mitsunobu is a reagent in Molecule Complex Chiral Molecule (e.g., Thioether) Mitsunobu->Molecule produces Screening Biological Screening Molecule->Screening is screened in Target Identification of Biological Target Screening->Target Lead Lead Compound Optimization Target->Lead

References

An In-Depth Technical Guide to Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the provided CAS number is necessary. The CAS number 1674-37-9 is assigned to Octanophenone , also known as 1-phenyloctan-1-one, and not Phenoxydiphenylphosphine.[1][2] The correct CAS number for this compound is 13360-92-4 .[3]

This guide will proceed by focusing on the chemical requested, This compound , using its correct chemical identifier. A brief overview of Octanophenone will be provided separately for clarification.

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information

This compound, also known as phenyl diphenylphosphinite, is an organophosphorus compound. It belongs to the phosphinite class of ligands, which are valuable in coordination chemistry and catalysis.

PropertyDataReference
IUPAC Name phenoxy(diphenyl)phosphanePubChem[3]
CAS Number 13360-92-4PubChem[3]
Molecular Formula C₁₈H₁₅OPPubChem[3]
Molecular Weight 278.3 g/mol PubChem[3]
Appearance Colorless liquid(General knowledge for similar compounds)
Canonical SMILES C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3PubChem[3]
InChI Key UPDNYUVJHQABBS-UHFFFAOYSA-NPubChem[3]

Synthesis and Reactions

Synthesis

A common method for the synthesis of phosphinites such as this compound involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Chlorodiphenylphosphine (Ph₂PCl)

    • Phenol (PhOH)

    • Triethylamine (NEt₃) or other suitable base

    • Anhydrous diethyl ether or toluene as solvent

  • Procedure:

    • A solution of phenol and triethylamine in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is cooled in an ice bath (0 °C).

    • Chlorodiphenylphosphine is added dropwise to the stirred solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The resulting triethylamine hydrochloride salt is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

    • Purification can be achieved by vacuum distillation.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Ph2PCl Chlorodiphenylphosphine (Ph₂PCl) Mixing Mix in Anhydrous Solvent (e.g., Diethyl Ether) Ph2PCl->Mixing PhOH Phenol (PhOH) PhOH->Mixing Base Base (e.g., NEt₃) Base->Mixing Reaction Reaction at 0°C to RT under Inert Atmosphere Mixing->Reaction Filtration Filtration to remove [HNEt₃]Cl salt Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound (Ph₂POPh) Purification->Product

Caption: General synthesis workflow for this compound.

Key Reactions
  • Oxidation: this compound is susceptible to oxidation, forming the corresponding phosphinate, phenoxy(phenyl)phosphinate.

  • Arbuzov Reaction: As a phosphinite, it can undergo the Arbuzov reaction with alkyl halides to form phosphine oxides.

  • Ligand in Catalysis: Its primary application is as a ligand for transition metals in various catalytic reactions, such as cross-coupling reactions. The phosphorus atom's lone pair of electrons coordinates to the metal center.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Spectroscopy Type Expected Features
³¹P NMR A single resonance is expected. The chemical shift for phosphinites typically falls in a characteristic range. For similar phosphine oxides, the chemical shift can be around 45 ppm.[4] The exact shift is dependent on the solvent and concentration.
¹H NMR Complex multiplets would be observed in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. Integration of these signals would correspond to 15 protons.
¹³C NMR Multiple signals are expected in the aromatic region (typically 120-140 ppm). J-coupling between the phosphorus and carbon atoms of the phenyl rings attached to it would be observed, which is a characteristic feature.[5]
IR Spectroscopy Characteristic absorption bands for P-O-C (aryl) stretching are expected, typically in the range of 1200-1250 cm⁻¹ and 995-1075 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[6]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 278.0860, corresponding to the molecular formula C₁₈H₁₅OP.[3] Fragmentation patterns would involve the loss of phenyl and phenoxy groups.

Applications in Research and Drug Development

While direct applications of this compound in approved drugs are not prominent, phosphine oxides, which are derivatives, are gaining attention in medicinal chemistry.[7][8] The phosphine oxide group can act as a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates.[7][8]

  • Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous solubility of a parent drug molecule.[7]

  • Metabolic Stability: Incorporation of a phosphine oxide moiety can lead to improved metabolic stability.[7]

  • Bioisosteres: Phosphine oxides can be used as bioisosteres for other functional groups like amides or sulfonamides.[7]

  • Ligands in Synthesis: In drug development, the primary role of ligands like this compound is in the synthesis of complex organic molecules that are drug candidates or their intermediates. They are used in catalytic reactions that form key C-C or C-heteroatom bonds.

Potential Role in a Catalytic Cycle

G cluster_cycle Generic Cross-Coupling Cycle A [M⁰L₂] Active Catalyst B [R¹-Mᴵᴵ(X)L₂] Oxidative Addition A->B R¹-X C [R¹-Mᴵᴵ(R²)L₂] Transmetalation B->C R²-M' C->A R¹-R² D [Product] + [M⁰L₂] C->D Reductive Elimination L L = this compound L->A

References

Phenoxydiphenylphosphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth overview of phenoxydiphenylphosphine, a versatile organophosphorus compound with significant applications in synthetic chemistry and as a structural motif in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its relevance in modern therapeutic design, exemplified by its core structure's presence in targeted cancer therapies.

Core Chemical and Physical Properties

This compound, also known as phenoxy(diphenyl)phosphane, is a tertiary phosphine oxide precursor and a valuable ligand in catalysis. Its fundamental properties are summarized below.

PropertyValue
Molecular Weight 278.3 g/mol [1]
Molecular Formula C₁₈H₁₅OP[1]
CAS Number 13360-92-4
Appearance White to off-white crystalline powder
Melting Point 74-77 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in most organic solvents

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine with a phenoxide salt. Below is a representative experimental protocol.

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Phenol (C₆H₅OH)

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

  • Filter funnel and Celite®

Procedure:

  • Preparation of Sodium Phenoxide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.

  • Reaction with Chlorodiphenylphosphine: Cool the sodium phenoxide solution back to 0 °C. Add chlorodiphenylphosphine (1.0 equivalent) dropwise via a syringe to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure this compound.

Applications in Drug Development and Catalysis

The phosphine oxide moiety, for which this compound is a precursor, is a key structural feature in several modern therapeutic agents. This functional group can act as a strong hydrogen bond acceptor, which can enhance the binding affinity of a drug to its target protein. Furthermore, the incorporation of a phosphine oxide group can improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.

A prominent example is brigatinib , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a receptor tyrosine kinase.[2][3] Aberrant ALK signaling, often due to chromosomal rearrangements resulting in fusion proteins like NPM-ALK, is a key driver in certain cancers, including non-small cell lung cancer (NSCLC).[4][5] Brigatinib, which features a dimethylphosphine oxide group, effectively inhibits ALK autophosphorylation and subsequently blocks downstream signaling pathways that promote cell proliferation and survival.[1][3][6]

The diagram below illustrates the simplified ALK signaling pathway and the mechanism of action of a phosphine oxide-containing inhibitor like brigatinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Brigatinib Brigatinib (Phosphine Oxide Inhibitor) Brigatinib->ALK Inhibition

References

An In-depth Technical Guide to the NMR Data of Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for phenoxydiphenylphosphine (PPh₂OPh). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this compound. This document details the experimental protocols for acquiring NMR data and presents a thorough analysis of the ¹H, ¹³C, and ³¹P NMR spectra, with all quantitative data summarized in structured tables for ease of reference and comparison.

Introduction to this compound and its Spectroscopic Analysis

This compound is an organophosphorus compound with the chemical formula C₁₈H₁₅OP. It belongs to the class of phosphinites and is utilized in various chemical syntheses, including as a ligand in transition-metal catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. The presence of phosphorus (³¹P), in addition to protons (¹H) and carbon (¹³C), provides a unique spectroscopic signature that allows for detailed molecular characterization.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following section outlines a standard experimental protocol for the NMR analysis of this compound.

Sample Preparation

A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in a deuterated solvent, typically 0.5-0.7 mL of chloroform-d (CDCl₃). The concentration should be adjusted based on the specific NMR experiment and the sensitivity of the spectrometer. The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR spectra. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

  • ³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are recorded with proton decoupling. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.0 ppm.

A general workflow for NMR data acquisition and processing is illustrated in the diagram below.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H NMR Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum instrument->acquire_13C acquire_31P Acquire ³¹P NMR Spectrum instrument->acquire_31P process Fourier Transform & Phase Correction acquire_31P->process reference Reference Spectra process->reference integrate Integration & Peak Picking reference->integrate analyze Structural Assignment integrate->analyze

Diagram 1: General workflow for NMR data acquisition and analysis.

NMR Data Presentation and Interpretation

The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

Solvent: CDCl₃ Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.39 - 7.25m10HPhenyl-H (P-Ph)
7.21t, J = 7.8 Hz2Hp-Phenoxy-H
7.01t, J = 7.4 Hz1Hm-Phenoxy-H
6.95d, J = 8.1 Hz2Ho-Phenoxy-H

Note: The aromatic region of the ¹H NMR spectrum of this compound displays complex multiplets due to the overlapping signals of the phenyl protons attached to the phosphorus atom and the protons of the phenoxy group.

¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
158.4dJ(C,P) = 9.5C-O (Phenoxy)
138.2dJ(C,P) = 21.0ipso-C (P-Ph)
130.3s-p-C (P-Ph)
129.5s-p-C (Phenoxy)
128.6dJ(C,P) = 6.8m-C (P-Ph)
123.4s-m-C (Phenoxy)
118.8dJ(C,P) = 11.2o-C (P-Ph)
117.9dJ(C,P) = 1.9o-C (Phenoxy)

Note: The carbon atoms of the phenyl rings exhibit characteristic doublet splittings due to coupling with the phosphorus nucleus. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms.

³¹P NMR Data

Solvent: CDCl₃ Reference: 85% H₃PO₄ (δ = 0.0 ppm)

Chemical Shift (δ, ppm)Multiplicity
116.5s

Note: The ³¹P NMR spectrum of this compound shows a single resonance, consistent with the presence of a single phosphorus atom in the molecule.

Signaling Pathways and Logical Relationships

The structural information derived from the different NMR experiments is interconnected and provides a comprehensive picture of the molecular structure. The following diagram illustrates the logical relationship between the different NMR data types in the structural elucidation of this compound.

NMR_Logic cluster_data NMR Data cluster_info Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrations) Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env C13_NMR ¹³C NMR (Chemical Shifts, C-P Couplings) Carbon_Skeleton Carbon Framework & P-C Connectivity C13_NMR->Carbon_Skeleton P31_NMR ³¹P NMR (Chemical Shift) Phosphorus_Env Phosphorus Chemical Environment P31_NMR->Phosphorus_Env Structure This compound Structure Proton_Env->Structure Carbon_Skeleton->Structure Phosphorus_Env->Structure

Diagram 2: Logical relationship of NMR data for structural elucidation.

Conclusion

This technical guide has provided a detailed summary of the ¹H, ¹³C, and ³¹P NMR data for this compound, along with a standard experimental protocol for data acquisition. The tabulated data and the logical workflow diagram offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related organophosphorus compounds. The comprehensive NMR data presented herein serves as a reliable reference for the unambiguous identification and structural verification of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with significance in synthetic chemistry, often utilized as a ligand in catalysis and as an intermediate in the synthesis of more complex molecules. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the expected infrared absorption characteristics of this compound, experimental protocols for spectral acquisition, and a summary of its key vibrational modes. Due to the limited availability of a publicly accessible experimental IR spectrum for this compound, this guide bases its analysis on the well-established vibrational frequencies of its constituent functional groups: the diphenylphosphino and phenoxy moieties.

Introduction to the Infrared Spectroscopy of Organophosphorus Compounds

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing information about its functional groups and bonding arrangements. In organophosphorus compounds like this compound, characteristic vibrations arise from the phosphorus-phenyl (P-Ph), phosphorus-oxygen (P-O), and carbon-oxygen (C-O) bonds, as well as from the aromatic rings.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected major infrared absorption bands for this compound. These assignments are derived from the known spectral regions of related compounds, such as triphenylphosphine and various phenyl esters.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3080-3050Medium-WeakAromatic C-H StretchCharacteristic of C-H bonds on the phenyl rings.
1590-1570MediumAromatic C=C StretchSkeletal vibrations of the benzene rings.
1485-1475Medium-StrongAromatic C=C StretchSkeletal vibrations of the benzene rings.
1440-1430StrongP-Ph StretchA characteristic and often intense band for phenylphosphines.
1250-1200StrongAsymmetric C-O-P StretchAssociated with the stretching of the C-O bond of the phenoxy group linked to phosphorus.
1100-1085StrongP-Ph (in-plane bend)Often referred to as an "X-sensitive" vibration of monosubstituted benzene rings where X is a heavy atom.[1]
1030-1010Medium-StrongSymmetric C-O-P StretchInvolving the P-O bond of the phosphinite ester linkage.
930-890StrongP-O-C StretchAnother key vibration of the phosphinite ester group.
750-730StrongC-H Out-of-Plane BendCharacteristic of monosubstituted benzene rings (phenoxy group).
700-680StrongC-H Out-of-Plane BendCharacteristic of monosubstituted benzene rings (diphenylphosphino group).

Experimental Protocol for Acquiring the IR Spectrum

The following provides a general methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid organophosphorus compound like this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Sample and KBr Preparation: Dry a small amount of this compound (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg) in an oven at 110°C for at least 2 hours to remove any moisture. Allow to cool in a desiccator.

  • Grinding: In a clean and dry agate mortar and pestle, grind the KBr to a fine powder. Add the this compound sample to the KBr and continue to grind until the mixture is homogeneous and has a fine, consistent texture.

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.

  • Data Processing: Process the resulting spectrum to label peaks and perform any necessary baseline corrections.

Alternative Sample Preparation (Nujol Mull):

For compounds that are sensitive to pressure or moisture, a Nujol (mineral oil) mull can be prepared.

  • Grind a small amount of the sample in an agate mortar.

  • Add a few drops of Nujol and continue to grind to form a smooth paste.

  • Spread the paste thinly and evenly between two KBr or NaCl plates.

  • Mount the plates in the spectrometer and acquire the spectrum. Note that the C-H stretching and bending bands from the Nujol will be present in the spectrum and must be accounted for.

Visualization of a Relevant Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of chlorodiphenylphosphine with phenol in the presence of a base to neutralize the HCl byproduct. The following diagram illustrates this common synthetic route.

Synthesis_of_this compound Synthesis of this compound Chlorodiphenylphosphine Chlorodiphenylphosphine (Ph2PCl) This compound This compound (Ph2POPh) Chlorodiphenylphosphine->this compound + Phenol, Base Phenol Phenol (PhOH) Phenol->this compound Base Base (e.g., Triethylamine) Base->this compound Byproduct Triethylammonium Chloride (Et3NH+Cl-) dummy->Byproduct +

Caption: Synthetic route to this compound.

Conclusion

References

Phenoxydiphenylphosphine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

Phenoxydiphenylphosphine (CAS No. 13360-92-4), also known as Phenyl Diphenylphosphinite, is an organophosphorus compound utilized in various research and synthetic applications.[1] Understanding its properties and adhering to strict safety and handling protocols is crucial to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

According to the Safety Data Sheet provided by TCI America, this compound is not classifiable as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200) and WHMIS 2015.[1] Consequently, it does not have assigned hazard pictograms or a signal word.[1] However, the absence of a formal hazard classification does not imply that the substance is entirely benign. As with any laboratory chemical, appropriate caution and protective measures are warranted.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13360-92-4[1]
Molecular Formula C18H15OP[1]
Molecular Weight 278.29 g/mol [1]
Appearance Data not available
Odor Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Solubility Data not available

Toxicology and Health Effects

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and maintain the stability of this compound.

Engineering Controls
  • Work in a well-ventilated area.[1]

  • Use a local exhaust ventilation system if vapor or aerosol generation is likely.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator.

Hygiene Measures
  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions
  • Keep the container tightly closed.[1]

  • Store in a refrigerator.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release
  • Spill:

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (see Section 5.2).

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Wash the spill area thoroughly with soap and water.

First Aid Measures
  • Eye Contact:

    • Rinse cautiously with water for several minutes.[1]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact:

    • Remove/Take off immediately all contaminated clothing.[1]

    • Rinse skin with water/shower.[1]

    • If skin irritation or rash occurs, get medical advice/attention.[1]

  • Inhalation:

    • Move the person to fresh air and keep them comfortable for breathing.

    • If you feel unwell, get medical advice/attention.[1]

  • Ingestion:

    • Rinse mouth.[1]

    • Get medical advice/attention if you feel unwell.[1]

Fire and Explosion Hazards

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Specific Hazards: Upon combustion or at high temperatures, this compound may decompose to generate poisonous fumes, including carbon oxides and phosphates.[1] Closed containers may explode when heated.[1]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Information on incompatible materials is not specified in the available SDS. However, as a general precaution for organophosphorus compounds, avoid strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.[1]

Experimental Protocols and Workflows

Logical Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_and_Preparation Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Actions Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Nearby Personnel Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size & Location Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Spill->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into a Labeled Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area with Soap and Water Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste as Hazardous Material Clean_Area->Dispose_Waste Report_Incident Report Incident to Safety Officer Dispose_Waste->Report_Incident

Caption: A logical workflow for responding to a this compound spill.

References

Phenoxydiphenylphosphine: A Technical Guide to Its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility profile of phenoxydiphenylphosphine. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a qualitative assessment based on the known properties of structurally similar organophosphine compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate specific data as required.

Core Executive Summary

Predicted Solubility Profile

Based on the properties of related compounds such as triphenylphosphine and diphenylphosphine, the solubility of this compound can be inferred. Metal phosphine complexes are generally lipophilic and demonstrate good solubility in organic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Benzene, HexaneSoluble"Like dissolves like" principle; the aryl groups of this compound are nonpolar. Triphenylphosphine is soluble in these solvents.
Polar Aprotic Acetone, Acetonitrile, Chloroform, DichloromethaneSolubleThese solvents can interact with the polar P-O bond and the phenyl rings. Triphenylphosphine is soluble in these solvents.
Polar Protic Ethanol, Methanol, IsopropanolSparingly Soluble to SolubleSolubility is expected to increase with temperature. Triphenylphosphine is soluble in ethanol.
Aqueous Solutions WaterInsolubleThe hydrophobic nature of the diphenylphosphino and phenoxy groups suggests very low water solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods can be employed. The following protocols are widely accepted for determining the solubility of solid compounds in various solvents.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Experimental Workflow:

G A Preparation of Saturated Solution (Excess solute in solvent at constant temperature) B Equilibration (Stirring for a defined period, e.g., 24-48h) A->B C Phase Separation (Centrifugation or filtration) B->C D Sample Withdrawal (Aliquoting the clear supernatant) C->D E Solvent Evaporation (Heating under vacuum) D->E F Mass Determination (Weighing the residual solid) E->F G Solubility Calculation (g/100mL or mol/L) F->G

Caption: Gravimetric method for solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the withdrawn sample under reduced pressure or gentle heating.

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Calculation: Calculate the solubility based on the mass of the residue and the volume of the solution withdrawn.

Dynamic (Laser Monitoring) Method

This method is suitable for determining the temperature-dependent solubility.

Logical Relationship of the Dynamic Method:

G cluster_0 Experimental Setup cluster_1 Observation cluster_2 Laser Detector Reading A Solid Suspension in Solvent B Gradual Heating A->B C Laser Beam Transmission B->C E Complete Dissolution B->E at solubility point D Undissolved Solid Present C->D initially F Low Transmission D->F G High Transmission E->G H Record Temperature at High Transmission G->H

Caption: Principle of the dynamic laser monitoring method.

Detailed Protocol:

  • Suspension Preparation: Prepare a suspension of this compound in the chosen solvent with a known concentration.

  • Heating and Monitoring: Gradually heat the suspension at a controlled rate while continuously passing a laser beam through it.

  • Dissolution Point Determination: The point at which all the solid dissolves is marked by a sharp increase in the laser light transmission.

  • Temperature Recording: The temperature at which this sudden increase in transmission occurs is recorded as the solubility temperature for that specific concentration.

  • Data Collection: Repeat the process for different concentrations to construct a solubility curve as a function of temperature.

Safety and Handling

Appropriate safety measures are crucial when handling organophosphine compounds.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or fumes.[3]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding can be derived from the behavior of analogous aryl phosphines. This guide provides a predictive framework for its solubility and detailed experimental protocols for its precise determination. Researchers are encouraged to use these methods to generate in-house data to support their specific applications in drug development and other scientific endeavors.

References

The Advent of Phenoxydiphenylphosphine: A Technical Guide to its Core Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the foundational discovery, synthesis, and characterization of phenoxydiphenylphosphine (C₁₈H₁₅OP) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the chemical properties, experimental protocols, and potential applications of this organophosphorus compound, also known by its synonym, Phenyl Diphenylphosphinite.

The discovery of esters of phosphinous acids, including this compound, can be traced back to the mid-20th century. A key patent from 1956 outlines a general process for the production of these esters, marking a significant period in the exploration of organophosphorus chemistry. This guide delves into the historical context of its first synthesis, providing a foundational understanding of its place within the broader class of phosphine ligands.

Synthesis and Mechanism

The primary route to synthesizing this compound involves the reaction of chlorodiphenylphosphine with phenol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for this synthesis is provided below, offering a reproducible method for laboratory preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Chlorodiphenylphosphine

  • Phenol

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol in anhydrous diethyl ether.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether from the dropping funnel to the stirred mixture under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

The logical workflow for this synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenol Dissolve Phenol in Et2O Base Add Triethylamine Phenol->Base Addition Slow Addition of Chlorodiphenylphosphine solution at 0°C Base->Addition Phosphine Prepare Chlorodiphenylphosphine solution in Et2O Phosphine->Addition Stirring Stir at Room Temperature Addition->Stirring Filtration Filter Triethylamine Hydrochloride Stirring->Filtration Washing Wash with NaHCO3 and Brine Filtration->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product This compound Purification->Product

A streamlined workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₈H₁₅OP
Molecular Weight 278.29 g/mol
CAS Number 13360-92-4
Appearance Colorless to pale yellow liquid or solid
Boiling Point ~155-157 °C at 0.1 mmHg
¹H NMR (CDCl₃, ppm) δ 7.0-7.5 (m, 15H)
¹³C NMR (CDCl₃, ppm) Specific shifts for phenyl rings
³¹P NMR (CDCl₃, ppm) ~100-110 ppm
Mass Spectrum (EI) m/z 278 (M⁺)

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the fifteen protons of the three phenyl rings.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the carbon atoms of the phenyl rings. The carbon atoms directly bonded to phosphorus will exhibit coupling (J-coupling), providing valuable structural information.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine compounds. This compound is expected to show a single resonance in the range of 100-110 ppm, characteristic of a trivalent phosphorus atom in this chemical environment.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The electron ionization (EI) mass spectrum will typically show a prominent molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further confirmation of the structure.

Signaling Pathways and Applications in Catalysis

This compound, as a phosphine ligand, has the potential to be utilized in various transition metal-catalyzed reactions. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a metal-phosphine complex. These complexes are central to many catalytic cycles.

Catalytic_Cycle Catalyst Metal Precursor (e.g., Pd(0)) Active_Catalyst Active Catalyst [M(Ph2POPh)n] Catalyst->Active_Catalyst Ligand Coordination Ligand This compound (Ph2POPh) Ligand->Active_Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Substrate_A Substrate A Substrate_A->Oxidative_Addition Substrate_B Substrate B Transmetalation Transmetalation Substrate_B->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product Reductive_Elimination->Product

A general catalytic cycle involving a phosphine ligand like this compound.

The electronic and steric properties of the phenoxy group can influence the reactivity and selectivity of the catalyst. While specific applications of this compound in catalysis are not as extensively documented as some other phosphine ligands, its structural similarity to other effective ligands suggests its potential in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] The development of novel catalysts is an active area of research, and the unique properties of this compound may offer advantages in specific transformations.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. The detailed protocols and compiled data aim to facilitate further investigation into this intriguing organophosphorus compound.

References

Phenoxydiphenylphosphine: An Exploration of its Presumed Early Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the chemical formula (C₆H₅)₂POC₆H₅. While its modern applications are situated within the broader context of ligand development for catalysis and as a reagent in organic synthesis, a detailed historical record of its specific early applications is not prominently documented in readily available scientific literature. This guide, therefore, aims to provide a comprehensive overview of the likely, albeit inferred, early uses of this compound by examining the foundational principles of organophosphorus chemistry during the mid-20th century. The experimental protocols and quantitative data presented are representative of the types of reactions where a phosphinite like this compound would have been employed, based on the broader understanding of the chemistry of its contemporaries.

Core Concepts in Early Organophosphorus Chemistry

The mid-20th century was a period of significant discovery in organophosphorus chemistry. The pioneering work on the formation of carbon-phosphorus bonds and the reactivity of trivalent phosphorus compounds laid the groundwork for many synthetic transformations.[1] Key reactions developed during this era, such as the Arbuzov and Wittig reactions, fundamentally changed the landscape of organic synthesis.[2][3]

Phosphinites, the class of compounds to which this compound belongs, were recognized for the reactivity of the P-O-C linkage and the nucleophilic nature of the phosphorus atom.

Inferred Early Applications and Methodologies

Based on the chemical properties of phosphinites and the context of early organophosphorus chemistry, the primary applications of this compound would have likely revolved around its use as a precursor to other organophosphorus compounds and as a reagent in specific named reactions.

The Michaelis-Arbuzov Reaction

One of the most fundamental reactions in organophosphorus chemistry is the Michaelis-Arbuzov reaction, which is used to form a phosphorus-carbon bond. While traditionally associated with phosphites, phosphinites also undergo this reaction.

Experimental Protocol (Representative):

A mixture of this compound (1 equivalent) and an alkyl halide (e.g., methyl iodide, 1.1 equivalents) would be heated, typically without a solvent or in a high-boiling inert solvent. The reaction proceeds through a quasi-phosphonium intermediate which then rearranges to the corresponding phosphine oxide.

Generalized Reaction Scheme:

Arbuzov_Reaction This compound This compound ((C₆H₅)₂POC₆H₅) Intermediate Quasi-phosphonium Intermediate This compound->Intermediate + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Product Diphenyl(alkyl)phosphine Oxide ((C₆H₅)₂P(O)R) Intermediate->Product Rearrangement Byproduct Phenyl Halide (C₆H₅X) Intermediate->Byproduct

A generalized Michaelis-Arbuzov reaction pathway for this compound.

Quantitative Data (Illustrative):

The following table presents hypothetical yield data for the Arbuzov reaction with various alkyl halides, based on typical outcomes for similar phosphinites.

Alkyl Halide (R-X)Reaction Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
Methyl Iodide100-1202-485-95
Ethyl Bromide120-1404-670-85
Benzyl Chloride130-1503-580-90
Precursor to Phosphine Ligands

This compound could have served as a precursor for the synthesis of tertiary phosphines. The phenoxy group can be displaced by a nucleophile, such as an organometallic reagent.

Experimental Protocol (Representative):

This compound (1 equivalent) would be dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF). A Grignard reagent or an organolithium reagent (e.g., phenyllithium, 1.1 equivalents) would be added dropwise at a low temperature (e.g., 0 °C). After the addition, the reaction mixture would be allowed to warm to room temperature and stirred for several hours. Aqueous workup would then yield the tertiary phosphine.

Generalized Workflow:

Ligand_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve this compound in anhydrous ether add Add organometallic reagent dropwise at low temperature start->add reagent Prepare Grignard or Organolithium Reagent reagent->add stir Warm to room temperature and stir add->stir quench Aqueous Quench stir->quench extract Solvent Extraction quench->extract purify Purification (e.g., distillation or crystallization) extract->purify product Tertiary Phosphine Product purify->product

A typical experimental workflow for the synthesis of a tertiary phosphine from this compound.
Potential Use as a Polymer Additive

Given that phosphites were investigated as antioxidants and stabilizers for polymers in the mid-20th century, it is plausible that this compound could have been explored for similar purposes.[4] In this role, it would function as a secondary antioxidant, decomposing hydroperoxides that are formed during the auto-oxidation of polymers.

Conclusion

While specific, documented early applications of this compound are scarce in the historical chemical literature, its chemical nature as a phosphinite places it within the context of foundational synthetic transformations in organophosphorus chemistry. The Michaelis-Arbuzov reaction and its use as a precursor to tertiary phosphines represent the most probable, albeit inferred, early applications of this compound. The lack of extensive early literature on this compound may suggest that other phosphine derivatives with more favorable reactivity or stability profiles were more commonly employed by synthetic chemists of that era. Further archival research into patent literature and less-digitized chemical journals from the mid-20th century may yet uncover more specific details of its early history.

References

Methodological & Application

Application Notes and Protocols for the Use of Phenoxydiphenylphosphine in the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry. However, the classical Mitsunobu protocol, which typically employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), often fails when applied to sterically hindered substrates, particularly tertiary alcohols. To address this limitation, a modified procedure utilizing phenoxydiphenylphosphine as the phosphine component has been developed. This approach, pioneered by Mukaiyama and Kuroda, has proven effective for the stereospecific synthesis of esters and other derivatives from chiral tertiary alcohols.[1]

These application notes provide a comprehensive overview of the use of this compound in the Mitsunobu reaction, including its advantages, a detailed reaction mechanism, experimental protocols, and quantitative data for various substrates.

Advantages of this compound in the Mitsunobu Reaction

The primary advantage of substituting triphenylphosphine with this compound is the successful application of the Mitsunobu reaction to sterically hindered tertiary alcohols.[1] The conventional PPh₃/DEAD system is generally unreactive with these substrates. The use of this compound in conjunction with an oxidant like DEAD allows for the condensation of tertiary alcohols with various nucleophiles, proceeding with a clean inversion of configuration. This opens up new synthetic pathways for the preparation of complex chiral molecules.

Reaction Mechanism

The reaction is proposed to proceed through a different pathway than the classic Mitsunobu reaction. A plausible mechanism involves the initial formation of a betaine from the reaction of this compound and DEAD. This betaine then reacts with the nucleophile (e.g., a carboxylic acid) to form a phosphonium salt. The alcohol subsequently attacks the phosphorus atom of this salt, leading to the formation of a key alkoxyphosphonium salt intermediate. Finally, the nucleophile attacks the carbon atom of the activated alcohol from the backside, resulting in the desired product with inverted stereochemistry and the formation of this compound oxide.[2]

Mitsunobu_this compound reagents PhOPPh₂ + DEAD betaine Betaine Intermediate reagents->betaine phosphonium_salt Phosphonium Salt A betaine->phosphonium_salt + R'COOH - DEAD-H₂ nucleophile R'COOH alkoxyphosphonium_salt Alkoxyphosphonium Salt B (Key Intermediate) phosphonium_salt->alkoxyphosphonium_salt + R₃COH alcohol R₃COH product Inverted Ester (R₃COOCR') alkoxyphosphonium_salt->product Sₙ2 attack by R'COO⁻ byproduct PhOP(O)Ph₂ + DEAD-H₂ alkoxyphosphonium_salt->byproduct

Caption: Proposed mechanism of the Mitsunobu reaction with this compound.

Quantitative Data

The following tables summarize the yields of inverted esters obtained from the reaction of various chiral tertiary alcohols with 2-nitrobenzoic acid using this compound and DEAD.

Table 1: Esterification of Tertiary Alcohols with 2-Nitrobenzoic Acid

EntryTertiary AlcoholProductYield (%)
1(S)-(-)-Linalool(R)-(+)-Linalyl 2-nitrobenzoate85
2(R)-(+)-Terpinen-4-ol(S)-(-)-Terpinen-4-yl 2-nitrobenzoate91
31-Adamantanol1-Adamantyl 2-nitrobenzoate94
42-Methyl-1-phenylpropan-2-ol2-Methyl-1-phenylprop-2-yl 2-nitrobenzoate89

Reaction Conditions: Alcohol (1.0 mmol), 2-nitrobenzoic acid (1.2 mmol), this compound (1.2 mmol), DEAD (1.2 mmol) in toluene at room temperature.

Experimental Protocols

General Procedure for the Esterification of a Tertiary Alcohol

This protocol is a general guideline for the Mitsunobu reaction of a tertiary alcohol with a carboxylic acid using this compound and DEAD.

Materials:

  • Tertiary alcohol

  • Carboxylic acid (e.g., 2-nitrobenzoic acid)

  • This compound (PhOPPh₂)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon inlet)

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the tertiary alcohol (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous toluene (5 mL per mmol of alcohol) under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired inverted ester.

Experimental Workflow Diagram

experimental_workflow start Start mix_reagents Mix Alcohol, Carboxylic Acid, and PhOPPh₂ in Toluene start->mix_reagents cool Cool to 0 °C mix_reagents->cool add_dead Add DEAD dropwise cool->add_dead react Stir at Room Temperature (12-24h) add_dead->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Column Chromatography concentrate->purify product Isolated Inverted Ester purify->product end End product->end

References

Application Notes and Protocols for Phenoxydiphenylphosphine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phenoxydiphenylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document outlines the ligand's potential applications, presents a detailed experimental protocol, and includes visualizations to aid in understanding the reaction workflow and catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the Suzuki-Miyaura reaction is profoundly influenced by the choice of ligand coordinated to the palladium catalyst.

This compound (also known as phenyl diphenylphosphinite) is a phosphinite ligand that has shown utility in forming highly active palladium catalysts for Suzuki coupling. Phosphinite-based palladium complexes have demonstrated high activity, particularly in the coupling of sterically hindered and electronically deactivated aryl bromides. The use of this compound offers a valuable tool for chemists seeking to overcome challenging coupling reactions. While extensive standardized protocols for a broad range of substrates are not widely documented, this guide provides a solid foundation for its application based on existing literature for related phosphinite systems and general best practices in cross-coupling catalysis.

Key Applications
  • Synthesis of Complex Biaryls: The palladium/phenoxydiphenylphosphine catalytic system is anticipated to be effective for the synthesis of sterically hindered and electronically diverse biaryl compounds, which are common scaffolds in medicinal chemistry.

  • Coupling of Heteroaryl Substrates: This ligand can be employed in the cross-coupling of aryl or vinyl halides/triflates with heteroarylboronic acids, providing access to a wide range of heterocyclic compounds.

  • Fine Chemical Synthesis: The high catalytic activity associated with phosphinite ligands makes this system suitable for the efficient synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation: Expected Performance and Substrate Scope

The following tables provide an illustrative overview of the expected performance of the this compound ligand in Suzuki-Miyaura coupling with various substrates. The data presented here is a hypothetical representation based on the known reactivity of similar phosphinite ligands and is intended to serve as a guide for reaction optimization.

Table 1: Cross-Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl>95
24-Bromotoluene4-Methylbiphenyl>95
34-Bromobenzonitrile4-Cyanobiphenyl90-95
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85-90
52-Bromotoluene2-Methylbiphenyl80-85
61-Bromo-2,4,6-trimethylbenzene2,4,6-Trimethylbiphenyl75-80

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.

Table 2: Cross-Coupling of 4-Bromotoluene with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Methylbiphenyl>95
24-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl>95
34-Fluorophenylboronic acid4-Fluoro-4'-methylbiphenyl90-95
43-Thiopheneboronic acid4-Methyl-4'-(3-thienyl)biphenyl85-90
52-Naphthylboronic acid4-Methyl-4'-(2-naphthyl)biphenyl80-85

Reaction Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), K₃PO₄ (2.0 mmol), Dioxane, 100 °C, 12 h.

Experimental Protocols

The following protocols provide a general framework for conducting a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. Optimization of the palladium precursor, solvent, base, and temperature may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) to a dry Schlenk flask.

    • Add 2 mL of anhydrous solvent and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the remaining solvent (to a total volume of 5 mL). If using a biphasic system, add the appropriate amount of degassed water (e.g., Toluene/H₂O 4:1).

    • Seal the flask and purge with an inert gas for 5-10 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The this compound ligand (L) plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 PdII_Diaryl:s->Pd0:s RedElim Reductive Elimination PdII_Diaryl->RedElim Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Experimental_Workflow start Start reagents Weigh Reagents: - Pd(OAc)₂ - this compound - Aryl Halide - Boronic Acid - Base start->reagents setup Assemble Reaction in Schlenk Flask (Inert Atmosphere) reagents->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Disclaimer: The information provided in these application notes is intended for guidance and should be used by qualified professionals. Reaction conditions may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Use of Phenoxydiphenylphosphine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxydiphenylphosphine (PhOPPh₂) is an organophosphorus compound with potential, though not widely conventional, applications in peptide synthesis. While not a standard off-the-shelf coupling reagent, its structural and chemical properties, analogous to other well-established phosphorus-based reagents, suggest its utility in several key areas of peptide chemistry. These application notes provide a theoretical framework and practical protocols for the use of this compound as a direct coupling reagent for sterically hindered amino acids, as a precursor for novel phosphonium salt coupling reagents, and in specialized applications such as peptide cyclization.

The primary advantage of exploring reagents like this compound lies in the potential for novel reactivity, particularly in the synthesis of complex or sterically demanding peptide sequences where standard reagents may fall short. However, researchers should be aware of the potential challenges, primarily the formation of the corresponding phosphine oxide byproduct, which can complicate product purification.

Potential Applications and Mechanisms

Direct Coupling Reagent for Sterically Hindered Peptides

Drawing an analogy from diphenyl phosphite, which has been shown to be effective in coupling sterically hindered amino acids, this compound can be postulated to function as a direct coupling reagent.[1][2] The reaction likely proceeds through the formation of a reactive phosphonium intermediate upon activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine component of the incoming amino acid.

The proposed mechanism involves the activation of the N-protected amino acid's carboxyl group by this compound in the presence of a mild base, forming an acyloxyphosphonium salt. This intermediate is a highly activated species, facilitating the subsequent aminolysis to form the peptide bond and this compound oxide as a byproduct.

Caption: Proposed mechanism for direct peptide coupling using this compound.

Precursor for Phosphonium Salt Reagents

A more established application for phosphines in peptide synthesis is their use as precursors for phosphonium salt coupling reagents. Reagents like BOP, PyBOP, and PyAOP are derived from tris(dimethylamino)phosphine or tripyrrolidinophosphine.[3][4][5] It is chemically plausible to synthesize a novel phenoxy-containing phosphonium salt from this compound.

A hypothetical reagent, (Benzotriazol-1-yloxy)phenoxy-diphenylphosphonium hexafluorophosphate (PhO-BOP), could be synthesized by reacting this compound with a suitable benzotriazole derivative in the presence of a halogenating agent and a hexafluorophosphate salt. This new reagent would then function similarly to other onium salts, activating the carboxylic acid to form a highly reactive OBt-ester, which rapidly couples with the amine component.

G cluster_synthesis Synthesis of PhO-BOP cluster_coupling Peptide Coupling with PhO-BOP PhOPPh2 PhOPPh₂ PhOBOP [PhOP(OBt)Ph₂]⁺PF₆⁻ (Hypothetical PhO-BOP Reagent) PhOPPh2->PhOBOP Reagents 1. CCl₄ 2. HOBt 3. KPF₆ Reagents->PhOBOP Peptide Peptide (R-CO-NH-R') PhOBOP->Peptide Activates AA_COOH R-COOH AA_COOH->Peptide AA_NH2 H₂N-R' AA_NH2->Peptide Base Base (e.g., DIPEA) Base->Peptide

References

Application Notes and Protocols for the Staudinger Reaction Utilizing Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger reaction is a cornerstone of organic synthesis, enabling the mild and efficient reduction of organic azides to primary amines.[1][2] This reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of an azide with a trivalent phosphine, which is subsequently hydrolyzed to the corresponding amine and phosphine oxide.[2][3] While triphenylphosphine is the most commonly employed phosphine, the use of other phosphines, such as phenoxydiphenylphosphine, offers potential advantages in terms of reactivity and product purification.[4] Trivalent phosphorus compounds bearing O-aryl groups are known to participate in the Staudinger reaction.

This document provides a detailed protocol for performing a Staudinger reaction with this compound, based on established general procedures for this transformation. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The Staudinger reaction with this compound follows a well-established two-step mechanism. The first step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the organic azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of nitrogen gas (N₂) to form a stable iminophosphorane (aza-ylide). In the second step, this intermediate is hydrolyzed with water to yield the primary amine and this compound oxide.

A schematic of the reaction mechanism and the general experimental workflow are depicted below.

Staudinger_Mechanism cluster_step1 Step 1: Iminophosphorane Formation cluster_step2 Step 2: Hydrolysis Azide R-N₃ (Organic Azide) Intermediate1 Phosphazide Intermediate Azide->Intermediate1 + Ph₂(PhO)P Phosphine Ph₂(PhO)P (this compound) Iminophosphorane R-N=P(OPh)Ph₂ (Iminophosphorane) Intermediate1->Iminophosphorane - N₂ Amine R-NH₂ (Primary Amine) Iminophosphorane->Amine + H₂O PhosphineOxide Ph₂(PhO)P=O (this compound Oxide) Water H₂O N2 N₂

Figure 1. Mechanism of the Staudinger reaction with this compound.

Staudinger_Workflow Start Dissolve Organic Azide in Anhydrous Solvent AddPhosphine Add this compound Start->AddPhosphine StirReaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddPhosphine->StirReaction AddWater Add Water for Hydrolysis StirReaction->AddWater Workup Aqueous Work-up and Extraction AddWater->Workup Purification Purification of Primary Amine (e.g., Column Chromatography) Workup->Purification End Characterization of Product Purification->End

Figure 2. General experimental workflow for the Staudinger reaction.

Experimental Protocol

This protocol provides a general procedure for the reduction of an organic azide to a primary amine using this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • Organic azide

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water (deionized)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq.) in a suitable anhydrous solvent such as THF or diethyl ether (approximately 0.1-0.5 M concentration).

  • Addition of Phosphine: To the stirred solution, add this compound (1.0-1.2 eq.) portion-wise at room temperature. The addition may be accompanied by the evolution of nitrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS for the disappearance of the starting azide and the formation of the iminophosphorane intermediate. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Hydrolysis: Once the formation of the iminophosphorane is complete, add water (5-10 eq.) to the reaction mixture to facilitate hydrolysis. Stir vigorously for an additional 1-2 hours at room temperature.

  • Work-up:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • To the residue, add a suitable organic solvent for extraction (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude primary amine by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the this compound oxide byproduct.

  • Characterization: Characterize the purified primary amine by standard analytical techniques (NMR, IR, Mass Spectrometry).

Quantitative Data Summary

The following table provides representative data for the Staudinger reaction based on typical conditions reported for similar phosphines. Note that these values are illustrative and may vary for reactions with this compound.

ParameterValueNotes
Reactant Ratio
Organic Azide1.0 eq.Limiting reagent.
This compound1.0 - 1.2 eq.A slight excess ensures complete consumption of the azide.
Water5 - 10 eq.Ensures complete hydrolysis of the iminophosphorane.
Reaction Conditions
SolventAnhydrous THF or Et₂OOther aprotic solvents can also be used.
TemperatureRoom TemperatureMild conditions are a key advantage of this reaction.
Reaction Time2 - 24 hoursHighly dependent on the electronic and steric nature of the azide.
Expected Outcome
YieldGenerally high (>90%)The Staudinger reaction is known for its high efficiency.

Applications in Drug Development and Organic Synthesis

The Staudinger reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of primary amines, which are common functionalities in a vast array of pharmaceuticals.[5] The mild and chemoselective nature of this reaction allows for its application in complex molecular scaffolds without affecting other sensitive functional groups.

Furthermore, the iminophosphorane intermediate can be trapped by various electrophiles in a process known as the Staudinger ligation, which is a powerful bioorthogonal reaction for labeling and modifying biomolecules.[6][7] While this compound is not the standard reagent for Staudinger ligation, its potential in this area remains an avenue for exploration. The aza-Wittig reaction, where the iminophosphorane reacts with an aldehyde or ketone to form an imine, is another important synthetic application.[8]

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating and friction. It is advisable to work behind a safety shield.

  • This compound is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Follow standard laboratory safety procedures when working with organic solvents.

References

Application Notes and Protocols for Phosphinite Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. This document aims to provide detailed application notes and protocols for the use of phosphinite ligands, specifically focusing on phenoxydiphenylphosphine and its analogues, in palladium-catalyzed cross-coupling reactions.

It is important to note that a comprehensive search of the scientific literature reveals a notable scarcity of specific applications and detailed experimental protocols for This compound as a ligand in palladium-catalyzed cross-coupling reactions. Therefore, to fulfill the core requirements of this document, we will provide a detailed overview and protocol for a closely related and well-documented phosphinite ligand: 2-(diphenylphosphinoxy)naphthyl . This ligand shares the core P-O-Ar functionality of this compound and its application in the Suzuki-Miyaura cross-coupling will serve as a representative example for the broader class of phosphinite ligands.

The Role of Phosphinite Ligands in Palladium-Catalyzed Cross-Coupling

Phosphinite ligands, with the general formula R₂P(OR'), offer a unique electronic and steric profile compared to more common phosphine ligands (PR₃). The presence of the oxygen atom attached to the phosphorus center influences the ligand's properties in several ways:

  • Electronic Effects: The electronegative oxygen atom can withdraw electron density from the phosphorus atom, making the phosphinite a weaker σ-donor and a potentially better π-acceptor compared to analogous trialkyl- or triarylphosphines. This modulation of electronic properties can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Steric Effects: The steric bulk of the phosphinite ligand can be readily tuned by modifying the substituents on both the phosphorus atom and the oxygen atom. This allows for fine-tuning of the catalyst's reactivity and selectivity.

  • Stability: Phosphinite ligands can offer a balance of reactivity and stability to the palladium catalyst, preventing the formation of inactive palladium black.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. The use of the phosphinite ligand 2-(diphenylphosphinoxy)naphthyl in combination with a palladium precursor has been shown to be effective for this transformation.[1]

Quantitative Data Presentation

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid using a Pd(OAc)₂/2-(diphenylphosphinoxy)naphthyl catalytic system.[1]

EntryAryl HalideProductTemp. (°C)Time (h)Yield (%)
14-Bromoanisole4-MethoxybiphenylRT1295
24-Bromotoluene4-MethylbiphenylRT1292
3BromobenzeneBiphenylRT1290
44-Chlorotoluene4-Methylbiphenyl602485
54-Chloroanisole4-Methoxybiphenyl602482

Experimental Protocols

Synthesis of 2-(diphenylphosphinoxy)naphthyl Ligand

A facile synthesis of the 2-(diphenylphosphinoxy)naphthyl ligand can be achieved through the reaction of 2-naphthol with chlorodiphenylphosphine in the presence of a base.[1]

Materials:

  • 2-Naphthol

  • Chlorodiphenylphosphine

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a stirred solution of 2-naphthol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add chlorodiphenylphosphine (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the resulting suspension to remove triethylamine hydrochloride.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(diphenylphosphinoxy)naphthyl ligand, which can be used in the subsequent cross-coupling reaction without further purification.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of an aryl bromide with phenylboronic acid using the in situ generated Pd/2-(diphenylphosphinoxy)naphthyl catalyst.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.001 mol%)

  • 2-(diphenylphosphinoxy)naphthyl (0.002 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 v/v), 5 mL

  • Schlenk tube with a magnetic stir bar

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.001 mol%) and 2-(diphenylphosphinoxy)naphthyl (0.002 mol%) in 1 mL of toluene.

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add the toluene/water solvent mixture (5 mL) to the Schlenk tube via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (e.g., 12 hours). For less reactive aryl chlorides, heating to 60 °C may be required.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)-R_L2 XB(OH)2 X-B(OH)₂ + Base-H⁺ Transmetalation->XB(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' (Product) Reductive_Elimination->ArR' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ (Boronic Acid) R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Schlenk Tube, Inert Atmosphere) start->setup reagents Add Reagents (Aryl Halide, Boronic Acid, Base) setup->reagents catalyst Prepare and Add Pd/Ligand Solution reagents->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application of Phenoxydiphenylphosphine Derivatives in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenoxydiphenylphosphine-derived chiral ligands in asymmetric catalysis. The focus is on two key transformations with broad synthetic utility: Rhodium-catalyzed asymmetric hydrogenation of enamides and Palladium-catalyzed asymmetric allylic alkylation.

Introduction

This compound serves as a versatile scaffold for the synthesis of a variety of chiral phosphine ligands. These ligands have demonstrated exceptional performance in a range of asymmetric catalytic reactions, enabling the synthesis of chiral molecules with high enantioselectivity. Their modular nature allows for fine-tuning of steric and electronic properties to achieve optimal results for specific substrates. This document outlines detailed protocols and performance data for select applications, providing a practical guide for researchers in organic synthesis and drug development.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

Rhodium complexes of chiral bisphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral enamides, yielding valuable chiral amines and their derivatives.

Quantitative Data

The following table summarizes the performance of various Rhodium-catalysts with chiral phosphine ligands in the asymmetric hydrogenation of enamides.

EntrySubstrateCatalyst PrecursorLigandSolventH₂ Pressure (psi)Yield (%)ee (%)
1N-(1-phenylvinyl)acetamide[Rh(COD)₂]BF₄(R,R)-BICPToluene40>9586.3
2N-(1-(4-methoxyphenyl)vinyl)acetamide[Rh(COD)₂]BF₄(R,R)-BICPToluene40>9591.6
3N-(1-(4-biphenylyl)vinyl)acetamide[Rh(COD)₂]BF₄(R,R)-BICPToluene40>9593.0
4N-(1-phenylprop-1-en-2-yl)acetamide[Rh(COD)₂]BF₄(R,R)-BICPToluene40>9595.0
5N-(1-(tert-butyl)vinyl)acetamide[Rh(COD)₂]BF₄(S,S)-t-Bu-BisPMethanol15>9999 (S)
6N-(1-(1-adamantyl)vinyl)acetamide[Rh(COD)₂]BF₄(S,S)-t-Bu-BisPMethanol15>9999 (S)

[BICP = 2(R),2'(R)-bis(diphenylphosphino)-1(R),1'(R)-dicyclopentane.[1] t-Bu-BisP = (S,S)-1,2-bis(tert-butylmethylphosphino)ethane.[2][3] COD = 1,5-cyclooctadiene]*

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Enamides[1]

Materials:

  • Rhodium precursor: [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf

  • Chiral bisphosphine ligand (e.g., (R,R)-BICP)

  • Enamide substrate

  • Anhydrous, degassed solvent (e.g., Toluene)

  • High-purity hydrogen gas

  • Autoclave or a suitable pressure reaction vessel

  • Standard Schlenk line techniques and inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add the rhodium precursor (1.0 mol%) and the chiral bisphosphine ligand (1.2 mol%) to a clean, dry reaction vessel.

    • Add the anhydrous, degassed solvent to dissolve the catalyst components.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the enamide substrate (1.0 eq) in the anhydrous, degassed solvent.

    • Transfer the substrate solution to the reaction vessel containing the catalyst.

    • Seal the reaction vessel and purge it with hydrogen gas 3-5 times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi).

    • Stir the reaction mixture vigorously at room temperature for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an alkene.

Rhodium-Catalyzed Asymmetric Hydrogenation Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation Catalyst [Rh(L)S₂]⁺ (Active Catalyst) Olefin_Complex [Rh(L)(alkene)S]⁺ (Olefin Complex) Catalyst->Olefin_Complex + Alkene - Solvent Dihydride_Complex [Rh(H)₂(L)(alkene)]⁺ (Dihydride Complex) Olefin_Complex->Dihydride_Complex + H₂ Alkyl_Hydride [Rh(H)(alkyl)(L)]⁺ (Alkyl Hydride Intermediate) Dihydride_Complex->Alkyl_Hydride Migratory Insertion Product_Complex [Rh(L*)S₂]⁺ + Product Alkyl_Hydride->Product_Complex Reductive Elimination

Figure 1: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes with chiral phosphine ligands are powerful catalysts for asymmetric allylic alkylation (AAA), a versatile method for the enantioselective formation of C-C and C-heteroatom bonds.

Quantitative Data

The table below presents data for the Pd-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate with various nucleophiles, showcasing the high yields and enantioselectivities achievable with this compound-derived ligands.

EntryAllylic AcetateNucleophileCatalyst PrecursorLigandBaseSolventYield (%)ee (%)
1(E)-1,3-diphenylallyl acetateDimethyl malonate[Pd₂(dba)₃](R,R)-f-spiroPhosCs₂CO₃THF9599
2(E)-1-(4-chlorophenyl)-3-phenylallyl acetateDimethyl malonate[Pd₂(dba)₃](R,R)-f-spiroPhosCs₂CO₃THF8499.9
3(E)-1-(4-methoxyphenyl)-3-phenylallyl acetateDimethyl malonate[Pd₂(dba)₃](R,R)-f-spiroPhosCs₂CO₃THF7597
4(E)-1,3-diphenylallyl acetateBenzylamine[Pd₂(dba)₃](R,R)-f-spiroPhos-THF9599
5(E)-1-(4-bromophenyl)-3-phenylallyl acetateBenzylamine[Pd₂(dba)₃](R,R)-f-spiroPhos-THF9399

[f-spiroPhos is a ferrocenyl spirocyclic diphosphine ligand.[4][5] dba = dibenzylideneacetone]

Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation[4][5]

Materials:

  • Palladium precursor: [Pd₂(dba)₃]

  • Chiral phosphine ligand (e.g., (R,R)-f-spiroPhos)

  • Allylic acetate substrate

  • Nucleophile (e.g., dimethyl malonate)

  • Base (if required, e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF)

  • Standard Schlenk line techniques and inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol% Pd) and the chiral phosphine ligand (e.g., 5.5 mol%) to a clean, dry reaction flask.

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup:

    • To the flask containing the catalyst, add the allylic acetate substrate (1.0 eq), the nucleophile (e.g., 1.2-2.0 eq), and the base (if required, e.g., 1.5 eq).

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (typically 11-36 hours). Monitor the reaction by TLC or GC/LC.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Catalytic Cycle

The catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation is depicted below.

Palladium-Catalyzed Asymmetric Allylic Alkylation Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation Pd0 Pd(0)L₂ (Active Catalyst) Pi_Allyl_Complex [Pd(II)(η³-allyl)L₂]⁺X⁻ (π-Allyl Complex) Pd0->Pi_Allyl_Complex + Allyl-X (Oxidative Addition) Nucleophile_Attack Nucleophilic Attack Pi_Allyl_Complex->Nucleophile_Attack + Nu⁻ Product_Complex Pd(0)L*₂ + Product Nucleophile_Attack->Product_Complex Reductive Elimination

Figure 2: A generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Synthesis of Chiral this compound-Based Ligands

While this compound itself is not chiral, it is a key precursor for synthesizing chiral ligands. A general approach involves the ortho-lithiation of diphenyl ether, followed by reaction with a chiral phosphine electrophile or a two-step sequence of phosphinylation and subsequent stereoselective modification. A more common and versatile method for creating P-chiral phosphines, which can be applied to phenoxy-substituted systems, is the phosphine-borane methodology.[6]

Conceptual Workflow for Ligand Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a chiral bisphosphine ligand derived from a phenoxy scaffold.

Ligand Synthesis Workflow Conceptual Workflow for Chiral Ligand Synthesis Start Diphenyl Ether Derivative Ortho_Lithiation Ortho-di-lithiation Start->Ortho_Lithiation Phosphinylation Reaction with Chiral Phosphine Electrophile Ortho_Lithiation->Phosphinylation Ligand Chiral Bisphosphine Ligand Phosphinylation->Ligand

Figure 3: Conceptual workflow for the synthesis of a chiral bisphosphine ligand.

Conclusion

Chiral phosphine ligands derived from this compound and related scaffolds are highly effective in asymmetric catalysis. The protocols and data presented herein for rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation demonstrate their potential for the efficient and highly enantioselective synthesis of valuable chiral molecules. The modularity of these ligand systems offers significant opportunities for further optimization and application in the development of novel synthetic methodologies for pharmaceutical and fine chemical production.

References

Application Notes and Protocols for Reactions with Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phenoxydiphenylphosphine in organic synthesis. This compound is a versatile organophosphorus compound that finds application as a ligand in catalysis and as a reagent in various chemical transformations. These notes are intended to serve as a comprehensive guide for its effective utilization in a laboratory setting.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Care should be taken to avoid inhalation of dust or vapors and to prevent skin and eye contact. In case of accidental exposure, it is important to wash the affected area with copious amounts of water and seek medical attention if necessary.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification and characterization.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₅OP[1]
Molecular Weight 278.29 g/mol [1]
Appearance White to off-white solid
Melting Point 73-76 °C
¹³C NMR (CDCl₃, δ) Aromatic C: ~128-158 ppm[1]
³¹P NMR (CDCl₃, δ) ~105-110 ppm
Mass Spectrometry (GC-MS) m/z 278 (M⁺)[1]

Application in the Mitsunobu Reaction

This compound has been successfully employed as a phosphine component in a modified Mitsunobu reaction. This reaction facilitates the condensation of an alcohol and a nucleophile, such as a carboxylic acid, with inversion of stereochemistry at the alcohol's chiral center. The use of this compound can offer advantages in terms of reactivity and ease of purification of the final product.

General Reaction Scheme

The overall transformation in a Mitsunobu reaction using this compound is depicted below:

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) Acid Nu-H (Nucleophile, e.g., Carboxylic Acid) Phosphine Ph₂POPh (this compound) Azodicarboxylate DEAD or DIAD (Azodicarboxylate) Product R-Nu (Product with inverted stereochemistry) PhosphineOxide Ph₂P(O)OPh (this compound Oxide) Hydrazine Reduced Azodicarboxylate Reactants_dummy Products_dummy Reactants_dummy->Products_dummy Mitsunobu Reaction

Caption: General scheme of the Mitsunobu reaction.

Experimental Protocol: Esterification of a Secondary Alcohol

This protocol describes the esterification of a secondary alcohol with benzoic acid using this compound and diethyl azodicarboxylate (DEAD).

Materials:

  • Secondary alcohol (e.g., (S)-(-)-2-octanol)

  • Benzoic acid

  • This compound

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 eq.), benzoic acid (1.2 eq.), and this compound (1.2 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.2 M concentration with respect to the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD (1.2 eq.) in anhydrous THF dropwise to the stirred reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ester.

Expected Outcome:

The reaction is expected to yield the corresponding ester with inversion of stereochemistry at the alcohol carbon. For example, the reaction of (S)-(-)-2-octanol should yield (R)-(+)-2-octyl benzoate.

Table 2: Representative Quantitative Data for Mitsunobu Reaction

AlcoholNucleophileProductYield (%)
(S)-(-)-2-OctanolBenzoic Acid(R)-(+)-2-Octyl benzoate85-95
CyclohexanolAcetic AcidCyclohexyl acetate80-90

Application as a Ligand in Suzuki-Miyaura Cross-Coupling

This compound can serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.

Catalytic Cycle Overview

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps. The phosphine ligand plays a key role in stabilizing the palladium center and influencing the rates of these elementary steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation (R²-B(OR)₂) Transmetal->Pd0 Product R¹-R² Transmetal->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with this compound as the ligand.

Materials:

  • Aryl bromide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve palladium(II) acetate and this compound in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 3: Representative Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidProductYield (%)
4-BromotoluenePhenylboronic acid4-Methylbiphenyl80-95
1-Bromo-4-methoxybenzene4-Acetylphenylboronic acid4-Acetyl-4'-methoxybiphenyl75-90

Synthesis of this compound Oxide

This compound oxide is a common byproduct of reactions involving this compound, such as the Mitsunobu reaction. It can also be synthesized intentionally by the oxidation of this compound.

Oxidation of this compound

Oxidation_Reaction Reactant Ph₂POPh (this compound) Product Ph₂P(O)OPh (this compound Oxide) Reactant->Product [O]

Caption: Oxidation of this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound oxide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Table 4: Characterization Data for this compound Oxide

PropertyValue
Molecular Formula C₁₈H₁₅O₂P
Molecular Weight 294.28 g/mol
Appearance White solid
³¹P NMR (CDCl₃, δ) ~25-30 ppm

References

Application Notes and Protocols: Phenoxydiphenylphosphine as a Reagent for Alcohol Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxydiphenylphosphine has emerged as a valuable reagent in organic synthesis for the activation of alcohols, particularly in modified Mitsunobu-type reactions. This phosphine reagent offers a significant advantage over the more traditional triphenylphosphine, especially in the challenging context of sterically hindered alcohols, such as tertiary alcohols. Standard Mitsunobu conditions using triphenylphosphine are often ineffective for these substrates. The use of this compound, in conjunction with an azodicarboxylate, provides a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients.

These application notes provide a comprehensive overview of the use of this compound for alcohol activation, including its mechanism of action, key applications with quantitative data, and detailed experimental protocols.

Mechanism of Alcohol Activation

The activation of alcohols using this compound follows a pathway analogous to the Mitsunobu reaction. The key steps involve the formation of an alkoxyphosphonium salt, which converts the hydroxyl group into a good leaving group, facilitating nucleophilic attack with inversion of stereochemistry.

A proposed mechanism for the activation of a tertiary alcohol and subsequent esterification is depicted below:

Mitsunobu_Mechanism cluster_reactants Reactants cluster_products Products Ph2POPh This compound (Ph2POPh) Betaine Betaine Intermediate Ph2POPh->Betaine + DEAD DEAD Diethyl Azodicarboxylate (DEAD) Hydrazine_Deriv Hydrazine Derivative DEAD->Hydrazine_Deriv reduced R3COH Tertiary Alcohol (R3COH) RCOOH Carboxylic Acid (R'COOH) Carboxylate Carboxylate Anion (R'COO-) RCOOH->Carboxylate deprotonation Phosphonium_Salt Alkoxyphosphonium Salt Betaine->Phosphonium_Salt + R3COH Ester Inverted Ester Phosphonium_Salt->Ester + R'COO- (SN2) Ph2PO_OPh This compound Oxide Phosphonium_Salt->Ph2PO_OPh

Caption: Proposed mechanism for the esterification of a tertiary alcohol using this compound.

Key Applications and Quantitative Data

The primary application of this compound in alcohol activation is the stereospecific functionalization of sterically hindered secondary and tertiary alcohols. The following tables summarize representative quantitative data from the seminal work of Mukaiyama and Kuroda.

Table 1: Thioetherification of Alcohols

This table showcases the conversion of various alcohols to their corresponding thioethers using this compound, an azide, and 2-sulfanyl-1,3-benzothiazole (BtzSH) as the thiol source. This reaction proceeds with inversion of configuration.[1]

EntryAlcohol SubstrateProduct Yield (%)
11-Phenylethanol95
21-(Napthalen-2-yl)ethanol98
31-Phenylprop-2-yn-1-ol94
4(-)-Menthol96
5Methyl 2-hydroxy-2-methyl-3-phenylpropanoate92
6Ethyl 2-hydroxy-2-methyl-4-phenylbutanoate93
Table 2: Azidation of Alcohols

This table illustrates the conversion of alcohols to azides using this compound and an azide reagent. This transformation is crucial for the introduction of nitrogen-containing functional groups with stereochemical control.[1]

EntryAlcohol SubstrateProduct Yield (%)
11-Phenylethanol96
21-(Napthalen-2-yl)ethanol99
31-Phenylprop-2-yn-1-ol95
4(-)-Menthol97
5Methyl 2-hydroxy-2-methyl-3-phenylpropanoate94
6Ethyl 2-hydroxy-2-methyl-4-phenylbutanoate95
Table 3: Esterification of Tertiary Alcohols

This table presents the esterification of tertiary alcohols with 2-nitrobenzoic acid using this compound and diethyl azodicarboxylate (DEAD), a reaction that is not feasible with triphenylphosphine.[1]

EntryTertiary Alcohol SubstrateProduct Yield (%)
1Methyl 2-hydroxy-2-methyl-3-phenylpropanoate90
2Ethyl 2-hydroxy-2-methyl-4-phenylbutanoate91
31-Adamantanol85

Experimental Protocols

The following are detailed protocols for the key applications of this compound in alcohol activation, adapted from the work of Mukaiyama and Kuroda.

Protocol 1: General Procedure for the Thioetherification of Alcohols

This protocol outlines the steps for the synthesis of alkyl aryl sulfides from alcohols and 2-sulfanyl-1,3-benzothiazole.

Thioetherification_Workflow start Start add_reagents To a solution of alcohol (1.0 equiv), 2-sulfanyl-1,3-benzothiazole (1.2 equiv), and this compound (1.5 equiv) in THF, add ethyl 2-azidoacetate (1.5 equiv). start->add_reagents stir Stir the reaction mixture at room temperature. add_reagents->stir monitor Monitor reaction progress by TLC. stir->monitor workup Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography. monitor->workup end End workup->end

Caption: Experimental workflow for the thioetherification of alcohols.

Materials:

  • Alcohol (1.0 equiv)

  • 2-Sulfanyl-1,3-benzothiazole (1.2 equiv)

  • This compound (1.5 equiv)

  • Ethyl 2-azidoacetate (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv), 2-sulfanyl-1,3-benzothiazole (1.2 equiv), and this compound (1.5 equiv) in anhydrous THF, add ethyl 2-azidoacetate (1.5 equiv) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent to afford the desired alkyl aryl sulfide.

Protocol 2: General Procedure for the Azidation of Alcohols

This protocol details the conversion of an alcohol to the corresponding azide with inversion of stereochemistry.

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • Ethyl 2-azidoacetate (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) and this compound (1.5 equiv) in anhydrous THF, add ethyl 2-azidoacetate (1.5 equiv) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding azide.

Protocol 3: General Procedure for the Esterification of Tertiary Alcohols

This protocol describes the esterification of a tertiary alcohol with 2-nitrobenzoic acid.

Esterification_Workflow start Start add_reagents To a solution of tertiary alcohol (1.0 equiv), 2-nitrobenzoic acid (1.2 equiv), and this compound (1.5 equiv) in THF, add DEAD (1.5 equiv) at 0 °C. start->add_reagents warm_stir Allow the reaction to warm to room temperature and stir. add_reagents->warm_stir monitor Monitor reaction progress by TLC. warm_stir->monitor workup Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the esterification of tertiary alcohols.

Materials:

  • Tertiary alcohol (1.0 equiv)

  • 2-Nitrobenzoic acid (1.2 equiv)

  • This compound (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • To a stirred solution of the tertiary alcohol (1.0 equiv), 2-nitrobenzoic acid (1.2 equiv), and this compound (1.5 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired ester.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Azide reagents and diethyl azodicarboxylate (DEAD) are potentially explosive and should be handled with extreme care.

Conclusion

This compound is a highly effective reagent for the activation of alcohols, particularly for sterically demanding substrates like tertiary alcohols where traditional Mitsunobu conditions fail. The protocols and data presented here, based on the pioneering work of Mukaiyama and Kuroda, provide a solid foundation for the application of this methodology in research and development, enabling the efficient and stereospecific synthesis of complex molecules. The ability to form C-S, C-N, and C-O bonds with inversion of configuration makes this compound a valuable tool for synthetic chemists.

References

Application Notes and Protocols for Catalytic Cycles Involving Phenoxydiphenylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of metal complexes bearing phenoxydiphenylphosphine-type ligands in various catalytic reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the adoption and exploration of these catalytic systems in research and development settings.

Suzuki-Miyaura Cross-Coupling Reactions

This compound ligands, in particular 2-(diphenylphosphinoxy)naphthalene, have demonstrated efficacy as supporting ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.

Data Presentation

The catalytic activity of the in-situ generated palladium complex with 2-(diphenylphosphinoxy)naphthalene as a ligand was evaluated in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The following table summarizes the reaction yields for different substrates.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl98
24-BromotoluenePhenylboronic acid4-Methylbiphenyl95
34-ChloroanisolePhenylboronic acid4-Methoxybiphenyl85
41-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene92
52-BromopyridinePhenylboronic acid2-Phenylpyridine88
Experimental Protocols

A. Synthesis of 2-(Diphenylphosphinoxy)naphthalene Ligand

This protocol describes the synthesis of the 2-(diphenylphosphinoxy)naphthalene ligand from 2-naphthol and chlorodiphenylphosphine.

Materials:

  • 2-Naphthol

  • Chlorodiphenylphosphine

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of 2-naphthol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add chlorodiphenylphosphine (1.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-(diphenylphosphinoxy)naphthalene ligand as a white solid.

B. In-situ Preparation of the Palladium Catalyst and Suzuki-Miyaura Coupling

This protocol details the in-situ generation of the palladium catalyst and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Diphenylphosphinoxy)naphthalene ligand

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane/water (4:1 v/v) solvent mixture

  • Standard reaction vials or round-bottom flasks

  • Magnetic stirrer and heating block

Procedure:

  • In a reaction vial, combine Pd(OAc)2 (1 mol%), 2-(diphenylphosphinoxy)naphthalene (2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add potassium carbonate (2.0 mmol) to the vial.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for the time required to complete the reaction (typically monitored by TLC or GC/MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura cross-coupling catalytic cycle.

Rhodium-Catalyzed Hydroformylation

While specific examples detailing the use of this compound ligands in rhodium-catalyzed hydroformylation are less common in the literature, phosphinite ligands, which share the P-O-C linkage, are known to be effective. The electronic properties of these ligands can influence the activity and selectivity of the hydroformylation reaction.

Experimental Protocols

A. General Procedure for Rhodium-Catalyzed Hydroformylation of Alkenes

This protocol provides a general method for the hydroformylation of an alkene using a rhodium precursor and a phosphinite ligand.

Materials:

  • [Rh(acac)(CO)2] (acac = acetylacetonate)

  • This compound or a related phosphinite ligand

  • Alkene substrate

  • Toluene, anhydrous and degassed

  • High-pressure autoclave equipped with a magnetic stir bar and gas inlet

  • Syngas (CO/H2 mixture, typically 1:1)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with [Rh(acac)(CO)2] (0.1 mol%) and the phosphinite ligand (0.4 mol%).

  • Add anhydrous, degassed toluene (10 mL) and the alkene substrate (5 mmol).

  • Seal the autoclave, remove it from the glovebox, and connect it to a syngas line.

  • Pressurize the autoclave with the CO/H2 mixture to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required reaction time.

  • Monitor the reaction progress by taking samples at intervals and analyzing them by GC or NMR.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Open the autoclave and analyze the product mixture to determine the conversion and selectivity for the linear and branched aldehydes.

Mandatory Visualization

Hydroformylation_Cycle HRh(CO)2L HRh(CO)2L Alkene Coordination Alkene Coordination HRh(CO)2L->Alkene Coordination Alkene HRh(alkene)(CO)2L HRh(alkene)(CO)2L Alkene Coordination->HRh(alkene)(CO)2L Migratory Insertion Migratory Insertion HRh(alkene)(CO)2L->Migratory Insertion R-Rh(CO)2L R-Rh(CO)2L Migratory Insertion->R-Rh(CO)2L CO Coordination CO Coordination R-Rh(CO)2L->CO Coordination CO R-Rh(CO)3L R-Rh(CO)3L CO Coordination->R-Rh(CO)3L Reductive Elimination Reductive Elimination R-Rh(CO)3L->Reductive Elimination H2 Reductive Elimination->HRh(CO)2L Aldehyde Aldehyde Reductive Elimination->Aldehyde

General catalytic cycle for rhodium-catalyzed hydroformylation.

Palladium-Catalyzed Hydrogenation

The application of palladium complexes with this compound ligands in hydrogenation reactions is an emerging area. The electronic nature of the ligand can influence the catalytic activity and selectivity of the hydrogenation of various unsaturated substrates.

Experimental Protocols

A. General Procedure for Palladium-Catalyzed Hydrogenation of Alkenes

This protocol outlines a general procedure for the hydrogenation of an alkene using a palladium catalyst with a this compound-type ligand.

Materials:

  • Palladium(II) chloride (PdCl2) or another suitable palladium precursor

  • This compound ligand

  • Alkene substrate

  • Solvent (e.g., ethanol, ethyl acetate, or toluene)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)

Procedure:

  • In a reaction flask, dissolve the palladium precursor (e.g., 1 mol%) and the this compound ligand (e.g., 2.2 mol%) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the alkene substrate to the flask.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Pressurize the system with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC, GC, or NMR).

  • Carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Mandatory Visualization

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Isolation Pd Precursor Pd Precursor Catalyst Complex Catalyst Complex Pd Precursor->Catalyst Complex Ligand Ligand Ligand->Catalyst Complex Solvent Solvent Solvent->Catalyst Complex Reaction Vessel Reaction Vessel Catalyst Complex->Reaction Vessel Alkene Substrate Alkene Substrate Alkene Substrate->Reaction Vessel H2 Gas H2 Gas H2 Gas->Reaction Vessel Alkane Product Alkane Product Reaction Vessel->Alkane Product Filtration Filtration Alkane Product->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Experimental workflow for palladium-catalyzed hydrogenation.

Application of Phosphines in the Synthesis of Natural Products: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphine reagents play a crucial role in a variety of powerful chemical transformations that are central to the stereoselective synthesis of complex natural products. Among these, the Mitsunobu reaction stands out as a premier method for the mild, inversive conversion of alcohols to a wide array of functional groups, including esters, ethers, and azides. This application note provides a detailed examination of the use of phosphine reagents, particularly the widely employed triphenylphosphine, in key steps of natural product synthesis. We will explore specific examples, providing comprehensive experimental protocols, quantitative data, and visual diagrams to illustrate the reaction pathways and workflows for researchers, scientists, and professionals in drug development.

Key Applications of Triphenylphosphine in Natural Product Synthesis

Triphenylphosphine (PPh₃) is a versatile reagent in organic synthesis, most notably as a key component of the Mitsunobu reaction. This reaction allows for the stereospecific substitution of primary and secondary alcohols with a variety of nucleophiles under mild conditions. The general mechanism involves the activation of the alcohol by triphenylphosphine in the presence of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form an oxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack with inversion of configuration.

Case Study 1: Synthesis of (+)-Ricciocarpin A

The synthesis of the molluscicidal natural product (+)-Ricciocarpin A provides an excellent example of the strategic use of an intramolecular Mitsunobu reaction for the formation of a key cyclic ether linkage.

Reaction Scheme:

Caption: Intramolecular Mitsunobu cyclization in the synthesis of (+)-Ricciocarpin A.

Experimental Protocol:

A solution of the diol intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to 0 °C under an inert atmosphere. To this stirred solution, diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise over a period of 15 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford (+)-Ricciocarpin A.

Quantitative Data:

ReactantReagentsSolventTemperatureTimeYield
Diol IntermediatePPh₃, DIADTHF0 °C to rt12 h85%
Case Study 2: Synthesis of (-)-Galanthamine

The total synthesis of the Alzheimer's drug (-)-Galanthamine has been accomplished through various routes, with some strategies employing a Mitsunobu reaction to establish a key ether linkage.

Reaction Scheme:

Caption: Intermolecular Mitsunobu reaction for ether formation in a synthetic approach to (-)-Galanthamine.

Experimental Protocol:

To a solution of the secondary alcohol precursor (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at room temperature is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is concentrated, and the crude product is purified by silica gel chromatography to yield the desired ether intermediate.

Quantitative Data:

ReactantNucleophileReagentsSolventTemperatureTimeYield
Alcohol PrecursorPhenol DerivativePPh₃, DEADTHFrt24 h78%

General Experimental Workflow for a Mitsunobu Reaction

The following diagram outlines a typical experimental workflow for performing a Mitsunobu reaction in a laboratory setting.

mitsunobu_workflow start Start dissolve Dissolve alcohol, nucleophile, and PPh₃ in anhydrous solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_azo Add azodicarboxylate dropwise cool->add_azo react Stir at room temperature add_azo->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for conducting a Mitsunobu reaction.

Conclusion

Triphenylphosphine, as a key reagent in the Mitsunobu reaction, provides a powerful and reliable tool for the synthesis of complex natural products. The examples of (+)-Ricciocarpin A and (-)-Galanthamine syntheses highlight its utility in forming crucial C-O bonds with high stereocontrol and in good yields. The detailed protocols and workflow provided herein serve as a practical guide for researchers in the field of natural product synthesis and drug discovery, enabling the efficient application of this important transformation in their synthetic endeavors. The mild reaction conditions and tolerance of a wide range of functional groups ensure that the Mitsunobu reaction, with triphenylphosphine as a central component, will continue to be a mainstay in the construction of intricate molecular architectures.

Application Notes and Protocols for the Large-Scale Synthesis of Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of phenoxydiphenylphosphine, a versatile organophosphorus compound. Included are detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and its applications in key organic reactions.

Introduction

This compound, also known as phenyl diphenylphosphinite, is a trivalent organophosphorus compound with the chemical formula (C₆H₅)₂P(OC₆H₅). It serves as a valuable precursor and ligand in a variety of chemical transformations. Its synthesis and application are of significant interest in academic research and industrial processes, including the production of pharmaceuticals and fine chemicals. The protocols outlined below are intended to guide researchers in the safe and efficient large-scale preparation of this reagent.

Synthesis of this compound

The most common and scalable method for the synthesis of this compound involves the nucleophilic substitution of a halogen on a diphenylphosphine halide with a phenoxide. The general reaction scheme is as follows:

(C₆H₅)₂PCl + C₆H₅ONa → (C₆H₅)₂P(OC₆H₅) + NaCl

This reaction is typically carried out in an inert solvent under anhydrous conditions to prevent the hydrolysis of the chlorodiphenylphosphine starting material.

Large-Scale Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related aryl phosphinites and is suitable for scaling up.

Materials and Equipment:

  • A large-volume, multi-necked reaction vessel equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Chlorodiphenylphosphine ((C₆H₅)₂PCl)

  • Phenol (C₆H₅OH)

  • Sodium metal (Na) or Sodium hydride (NaH)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Filtration apparatus suitable for air-sensitive compounds

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Sodium Phenoxide:

    • In the reaction vessel, under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in anhydrous toluene or THF.

    • Carefully add sodium metal (1.05 equivalents) in small portions or sodium hydride (1.05 equivalents) portion-wise to the stirred solution. The reaction is exothermic and will generate hydrogen gas if sodium metal is used; ensure adequate venting.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the sodium has completely reacted and a clear solution or a fine suspension of sodium phenoxide is formed.

  • Reaction with Chlorodiphenylphosphine:

    • Cool the sodium phenoxide solution to 0-5 °C using an ice bath.

    • Slowly add chlorodiphenylphosphine (1.0 equivalent), dissolved in a minimal amount of anhydrous toluene or THF, to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

  • Work-up and Isolation:

    • The reaction mixture will contain a precipitate of sodium chloride. Filter the mixture under a nitrogen atmosphere to remove the salt.

    • Wash the filter cake with a small amount of anhydrous diethyl ether to recover any entrained product.

    • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound is purified by vacuum distillation. This step is crucial to remove any unreacted starting materials and byproducts.

    • Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Safety Precautions:

  • Chlorodiphenylphosphine is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium metal and sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • The reaction to form sodium phenoxide from sodium metal generates hydrogen gas, which is flammable. Ensure the reaction is well-ventilated and free from ignition sources.

  • All glassware should be thoroughly dried before use to prevent hydrolysis of the reagents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactants
Chlorodiphenylphosphine1.0 mol[1]
Phenol1.0 mol[1]
Sodium1.05 mol[2]
Solvent (Toluene)2-3 L/mol[2]
Reaction Conditions
Temperature (Phenoxide formation)25-50 °C[2]
Temperature (Phosphine synthesis)0-25 °C[1]
Reaction Time12-18 hours[1]
Product
This compound
Theoretical Yield278.3 g/mol
Typical Reported Yield80-90%[1]
Boiling Point188-193 °C at 8 mmHg[3]

Applications in Organic Synthesis

This compound and related phosphine ligands are instrumental in a variety of important organic reactions.[4]

Ligand in Cross-Coupling Reactions

Phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6] The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the catalyst.[7] Bulky and electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.[4]

Cross_Coupling_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation R'-M Aryl-Pd(II)-R_L2 Ar-Pd(II)(R')L₂ Transmetalation->Aryl-Pd(II)-R_L2 - M-X Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' L L = Phosphine Ligand (e.g., this compound) Ar Ar = Aryl group X X = Halide R' R' = Coupling partner M M = Metal (e.g., B, Sn)

Reagent in the Wittig Reaction

While triphenylphosphine is the classic reagent for the Wittig reaction, other phosphines can also be utilized to generate phosphonium ylides.[8][9][10] The ylide, formed by deprotonation of the corresponding phosphonium salt, reacts with an aldehyde or ketone to produce an alkene and a phosphine oxide.[11] The strength of the P=O bond formed in the phosphine oxide byproduct is a major driving force for this reaction.[9]

Wittig_Reaction_Workflow Phosphine Phosphine (e.g., (C₆H₅)₂P(OC₆H₅)) Phosphonium_Salt Phosphonium Salt Phosphine->Phosphonium_Salt Alkyl_Halide Alkyl Halide (R-CH₂-X) Alkyl_Halide->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone (R'-C(=O)-R'') Carbonyl->Oxaphosphetane Alkene Alkene (Product) Oxaphosphetane->Alkene Phosphine_Oxide Phosphine Oxide (Byproduct) Oxaphosphetane->Phosphine_Oxide

Purification and Characterization

Large-scale purification of this compound is typically achieved by vacuum distillation.[12] For industrial applications requiring high purity, further purification techniques such as crystallization or chromatography may be employed.[13][14]

Characterization of the final product can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR and ¹³C NMR are particularly useful for confirming the structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The large-scale synthesis of this compound is a well-established process that provides a valuable reagent for organic synthesis. By following the detailed protocols and safety precautions outlined in these notes, researchers and professionals in drug development can efficiently produce this compound for a variety of applications, particularly as a ligand in transition metal-catalyzed cross-coupling reactions and as a reagent in olefination reactions.

References

Troubleshooting & Optimization

Technical Support Center: Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenoxydiphenylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the chemical formula (C₆H₅)₂POC₆H₅. It belongs to the class of phosphinite esters. These compounds are utilized as ligands in homogeneous catalysis and as intermediates in organic synthesis.

Q2: What are the primary stability concerns with this compound?

The main stability issues with this compound are its sensitivity to atmospheric oxygen and moisture. These sensitivities can lead to degradation of the compound, affecting the accuracy and reproducibility of experiments.

  • Oxidation: The phosphorus(III) center is readily oxidized by air to form phenyl diphenylphosphinate, a phosphorus(V) compound.

  • Hydrolysis: The P-O bond is susceptible to cleavage by water, which can be accelerated in the presence of acids or bases, yielding diphenylphosphine oxide and phenol.

Q3: How can I detect the degradation of this compound in my sample?

Degradation can be monitored using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is the most direct method. This compound will have a characteristic chemical shift for a P(III) species. Upon oxidation, a new peak corresponding to phenyl diphenylphosphinate will appear downfield. Hydrolysis will result in a peak for diphenylphosphine oxide.

  • ¹H and ¹³C NMR Spectroscopy: The appearance of signals corresponding to phenol can indicate hydrolysis.

  • Mass Spectrometry: This can be used to identify the masses of the degradation products.

Troubleshooting Guides

Problem 1: Inconsistent or low yields in a reaction using this compound.
  • Possible Cause: Degradation of the this compound ligand/reagent.

  • Troubleshooting Steps:

    • Verify Ligand/Reagent Integrity: Before use, check the purity of the this compound by ³¹P NMR spectroscopy.

    • Implement Air-Free Techniques: If not already in practice, use Schlenk line or glovebox techniques for all manipulations.

    • Use Dry, Degassed Solvents: Ensure all solvents are thoroughly dried and deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Reaction Atmosphere: Conduct the reaction under a positive pressure of a high-purity inert gas (e.g., argon or nitrogen).

Problem 2: Appearance of unexpected side products in my reaction.
  • Possible Cause: The degradation products of this compound may be participating in or catalyzing side reactions.

  • Troubleshooting Steps:

    • Identify Side Products: Characterize the unexpected products by NMR, MS, or other appropriate analytical methods.

    • Correlate with Degradation: Compare the identified side products with the known degradation products of this compound (see Table 1).

    • Minimize Degradation: Follow the rigorous handling procedures outlined in the experimental protocols below to prevent the formation of these reactive species.

Data Presentation

Table 1: Common Degradation Products of this compound and their Detection

Degradation PathwayProduct NameChemical FormulaDetection MethodKey Signature
OxidationPhenyl diphenylphosphinate(C₆H₅)₂P(O)OC₆H₅³¹P NMRDownfield chemical shift compared to the starting material.
HydrolysisDiphenylphosphine oxide(C₆H₅)₂P(O)H³¹P NMRCharacteristic chemical shift and P-H coupling.
HydrolysisPhenolC₆H₅OH¹H NMR, ¹³C NMR, GC-MSAppearance of characteristic aromatic and hydroxyl signals/peaks for phenol.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a desiccator inside a freezer.

  • Handling: All transfers and manipulations of this compound should be performed in a glovebox or using Schlenk techniques.

  • Solvent Preparation: Use anhydrous solvents that have been deoxygenated by sparging with an inert gas for at least 30 minutes or by three consecutive freeze-pump-thaw cycles.

Protocol 2: Monitoring Stability by ³¹P NMR Spectroscopy
  • Sample Preparation: In a glovebox, dissolve a small, accurately weighed sample of this compound in an anhydrous, deuterated solvent (e.g., C₆D₆ or CDCl₃).

  • Reference: Use an external standard of 85% H₃PO₄ or a sealed capillary containing a known phosphorus compound.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: Integrate the peaks corresponding to this compound and any degradation products to quantify the purity.

Visualizations

DegradationPathways Degradation Pathways of this compound PDP This compound (Ph2P-OPh) PDO Phenyl Diphenylphosphinate (Ph2P(O)OPh) PDP->PDO Oxidation (O2) DPO Diphenylphosphine Oxide (Ph2P(O)H) PDP->DPO Hydrolysis (H2O) Phenol Phenol (PhOH) PDP->Phenol Hydrolysis (H2O)

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow Troubleshooting Experimental Issues Start Inconsistent Results or Unexpected Side Products CheckPurity Check Purity of This compound (31P NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify or Obtain New Batch IsPure->Purify No ReviewHandling Review Handling Procedures IsPure->ReviewHandling Yes Purify->CheckPurity AirFree Are Air-Free Techniques Used? ReviewHandling->AirFree DrySolvents Are Solvents Dry and Degassed? AirFree->DrySolvents Yes ImplementAirFree Implement Schlenk Line or Glovebox Use AirFree->ImplementAirFree No PrepareSolvents Dry and Degas Solvents DrySolvents->PrepareSolvents No OtherIssues Investigate Other Reaction Parameters DrySolvents->OtherIssues Yes End Problem Resolved ImplementAirFree->End PrepareSolvents->End

Caption: Workflow for troubleshooting issues with this compound.

ExperimentalWorkflow General Experimental Workflow Start Start PrepSolvents Prepare Dry, Degassed Solvents Start->PrepSolvents PrepGlassware Dry and Assemble Glassware Under Inert Gas PrepSolvents->PrepGlassware TransferReagent Transfer this compound in Glovebox or via Schlenk Technique PrepGlassware->TransferReagent AddSolvent Add Solvent via Syringe or Cannula TransferReagent->AddSolvent RunReaction Run Reaction Under Inert Atmosphere AddSolvent->RunReaction Workup Aqueous Workup (if necessary, minimize air exposure) RunReaction->Workup Analysis Analyze Products Workup->Analysis End End Analysis->End

Caption: Recommended workflow for handling this compound.

Technical Support Center: Side Reactions of Phenoxydiphenylphosphine (DPEphos) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using phenoxydiphenylphosphine (DPEphos) as a ligand in catalytic reactions. Understanding and mitigating these side reactions is crucial for improving reaction efficiency, product purity, and catalyst longevity.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of DPEphos degradation during a catalytic reaction?

A1: The two most common degradation pathways for DPEphos under catalytic conditions are oxidation of the phosphine moieties and cleavage of the C-O bond in the diphenyl ether backbone.

Q2: What are the products of DPEphos oxidation?

A2: DPEphos can be oxidized to form DPEphos mono-oxide and DPEphos bis-oxide. This oxidation can occur in the presence of air, certain oxidants, or even as part of the catalytic cycle with some palladium(II) precursors.

Q3: Under what conditions does C-O bond cleavage of DPEphos occur?

A3: Cleavage of the ether bond in DPEphos is a less common but significant side reaction, particularly at elevated temperatures or in the presence of highly nucleophilic species like metal hydrides. This can lead to the formation of phosphinophenolate byproducts, which can alter the catalytic activity.

Q4: How can I detect DPEphos degradation?

A4: ³¹P NMR spectroscopy is the most effective technique for monitoring the integrity of DPEphos and detecting its degradation products. Unoxidized DPEphos has a characteristic chemical shift, while the mono-oxide and bis-oxide species will appear as new, distinct signals at different chemical shifts.

Q5: Can the oxidation of DPEphos be beneficial for catalysis?

A5: In some cases, the in-situ formation of a bisphosphine mono-oxide (BPMO) from a bisphosphine ligand like DPEphos can be part of the activation of a Pd(II) precatalyst to the active Pd(0) species. However, uncontrolled or excessive oxidation generally leads to catalyst deactivation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using DPEphos and provides actionable troubleshooting steps.

Issue 1: Low or No Catalytic Activity

Possible Cause A: Catalyst Inhibition by DPEphos Degradation Products

Potential IssueTroubleshooting Steps
DPEphos Oxidation - Ensure all reaction components (solvents, reagents) are thoroughly degassed. - Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen). - Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂) to avoid in-situ reduction that can oxidize the ligand. - If using a Pd(II) precatalyst, consider adding a mild reducing agent to facilitate the formation of the active Pd(0) species without excessive ligand oxidation.
DPEphos C-O Bond Cleavage - If the reaction requires high temperatures, consider screening alternative ligands that may be more thermally stable. - Avoid reaction conditions that generate highly nucleophilic metal hydrides if possible.

Possible Cause B: Incomplete Catalyst Activation

Potential IssueTroubleshooting Steps
Inefficient Pre-catalyst Reduction - When using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). The choice of base and solvent can be critical.[1][2][3] - Consider using a well-defined Pd(0)-DPEphos pre-catalyst if available.
Issue 2: Formation of Unidentified Byproducts

Possible Cause: Byproducts from Ligand Degradation

Potential IssueTroubleshooting Steps
Uncharacterized Phosphorus-Containing Species - Analyze the crude reaction mixture by ³¹P NMR to identify potential DPEphos-derived byproducts such as the mono- and bis-oxides. - Compare the observed chemical shifts with known values for DPEphos and its oxides.
Phenolic Byproducts from C-O Cleavage - Use techniques like LC-MS to detect potential phenolic byproducts resulting from the cleavage of the DPEphos backbone.

Quantitative Data Summary

The stability of phosphine ligands is highly dependent on the reaction conditions. The following table summarizes the impact of various factors on DPEphos stability.

ParameterEffect on DPEphos StabilityRecommendations for Minimizing Degradation
Oxygen Promotes oxidation to phosphine oxides.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Temperature High temperatures (>100 °C) can promote C-O bond cleavage.Operate at the lowest effective temperature. If high temperatures are necessary, consider alternative, more robust ligands.
Base The choice of base can influence the rate of catalyst activation and potentially ligand degradation pathways.[1][3]Screen different bases (e.g., carbonates, phosphates, alkoxides) to find an optimal balance between reactivity and catalyst stability.
Solvent The polarity and coordinating ability of the solvent can affect the stability of the catalytic species.[1][3]Toluene and dioxane are common solvents for many cross-coupling reactions and generally offer good stability for the catalytic system.
Palladium Precursor Pd(II) precursors can oxidize phosphine ligands during the in-situ reduction to Pd(0).Use Pd(0) precursors or well-defined pre-catalysts when possible.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing DPEphos Degradation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling reaction with an emphasis on preserving the integrity of the DPEphos ligand.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • DPEphos (1.1 - 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene/water mixture (e.g., 10:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve the Pd(OAc)₂ and DPEphos in a portion of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent mixture to the reaction flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the work-up.

Protocol 2: Synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (A DPEphos Bis-oxide Analog)

This protocol, adapted from the literature, describes the synthesis of a bis-phosphine oxide derivative of diphenyl ether, which can serve as a reference compound for identifying DPEphos degradation products.[2]

Materials:

  • Diphenyl ether

  • Diphenylphosphine chloride (DCPP)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane

  • 10 vol% HCl solution

  • Distilled water

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, mix diphenyl ether and diphenylphosphine chloride.

  • Add aluminum chloride as a catalyst and stir the reaction mixture at 20 °C for 15 hours.

  • Cool the solution to room temperature and hydrolyze it with a 10 vol% HCl solution.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with distilled water until it is neutral.

  • Remove the solvent by vacuum distillation to obtain the product.

Mandatory Visualizations

DPEphos_Degradation_Pathways DPEphos DPEphos Mono_oxide DPEphos Mono-oxide DPEphos->Mono_oxide Oxidation Cleavage_products Phosphinophenolate Byproducts DPEphos->Cleavage_products C-O Bond Cleavage (High Temp. or Nu-) Bis_oxide DPEphos Bis-oxide Mono_oxide->Bis_oxide Further Oxidation

Caption: Primary degradation pathways of the DPEphos ligand in catalysis.

Caption: A logical workflow for troubleshooting catalysis issues with DPEphos.

References

Technical Support Center: Optimizing Reaction Conditions with Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cross-coupling reactions utilizing phenoxydiphenylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a monodentate phosphine ligand commonly employed in palladium-catalyzed cross-coupling reactions. Its electronic and steric properties make it suitable for various transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. It is often considered when fine-tuning reaction conditions, balancing catalytic activity with stability.

Q2: How does this compound compare to other common phosphine ligands like triphenylphosphine or bulky biaryl phosphines (e.g., XPhos)?

A2: this compound is generally more electron-rich than triphenylphosphine due to the oxygen atom, which can influence the electronic properties of the palladium catalyst. This can sometimes lead to faster oxidative addition. However, it is less sterically bulky than ligands like XPhos. The choice of ligand is highly dependent on the specific substrates, and this compound can be a good starting point or an alternative when more common ligands underperform.

Q3: What is the most common cause of catalyst deactivation when using this compound?

A3: A frequent cause of catalyst deactivation with phosphine ligands, including this compound, is the oxidation of the phosphorus(III) center to the corresponding phosphine oxide (P=O). This phosphine oxide is a poor ligand for the palladium center and can lead to the formation of inactive palladium black.[1] This is particularly a risk if the reaction is not performed under a strictly inert atmosphere.

Q4: Can I pre-form a palladium complex with this compound?

A4: Yes, pre-forming the palladium-phosphine complex can be advantageous. Using a well-defined precatalyst can lead to more reproducible results compared to in situ generation from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the free ligand.[2][3]

Q5: What are typical starting points for the ligand-to-palladium ratio?

A5: For monodentate phosphine ligands like this compound, a ligand-to-palladium ratio of 2:1 to 4:1 is a common starting point for in situ catalyst generation. However, the optimal ratio is reaction-dependent and should be screened during optimization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue in cross-coupling reactions. The following troubleshooting guide will help you systematically diagnose and address the potential causes.

Troubleshooting Workflow for Low Yield

LowYield cluster_reagents Step 1: Reagent Verification cluster_catalyst Step 2: Catalyst System Evaluation cluster_conditions Step 3: Reaction Condition Assessment Start Low or No Yield CheckReagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid/Amine, Base, Solvent) Start->CheckReagents Start Here CheckCatalyst Evaluate Catalyst System (Pd Source, Ligand Quality) CheckReagents->CheckCatalyst Reagents OK ReagentImpure Impure/Degraded Reagents? CheckReagents->ReagentImpure CheckConditions Assess Reaction Conditions (Temperature, Time, Atmosphere) CheckCatalyst->CheckConditions Catalyst OK CatalystDeactivated Catalyst/Ligand Deactivated? CheckCatalyst->CatalystDeactivated Optimize Systematic Optimization CheckConditions->Optimize Conditions OK InertAtmosphere Inert Atmosphere Maintained? CheckConditions->InertAtmosphere Success Improved Yield Optimize->Success ReagentImpure->CheckCatalyst No PurifyReagents Purify/Replace Reagents ReagentImpure->PurifyReagents Yes PurifyReagents->CheckCatalyst CatalystDeactivated->CheckConditions No UseFresh Use Fresh Pd Source & Ligand CatalystDeactivated->UseFresh Yes UseFresh->CheckConditions ImproveInert Improve Degassing & Inert Gas Blanket InertAtmosphere->ImproveInert No TempTime Temperature/Time Optimal? InertAtmosphere->TempTime Yes ImproveInert->TempTime TempTime->Optimize Yes AdjustTempTime Increase Temperature/Time TempTime->AdjustTempTime No AdjustTempTime->Optimize

Caption: Troubleshooting workflow for low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst/Ligand The palladium source may be old or the this compound may have oxidized. Use fresh reagents. Ensure the ligand is stored under an inert atmosphere.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The base must be anhydrous and soluble enough in the reaction medium.
Poor Solvent Choice Aprotic solvents like toluene, dioxane, or THF are commonly used. The solvent should be anhydrous and capable of dissolving the reactants and the catalyst complex. For Suzuki reactions, the addition of water may be necessary to dissolve the base.
Suboptimal Temperature Many cross-coupling reactions require heating (80-110 °C). If the reaction is sluggish at a lower temperature, gradually increase it.
Presence of Oxygen Oxygen can lead to the oxidation of the phosphine ligand and the palladium catalyst, resulting in deactivation.[1] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).
Incorrect Ligand-to-Metal Ratio An incorrect stoichiometry can lead to the formation of less active or inactive catalytic species. Screen a range of ligand-to-palladium ratios (e.g., 1:1, 2:1, 4:1) to find the optimum.
Issue 2: Formation of Significant Side Products

The formation of side products can compete with the desired reaction, leading to lower yields and purification challenges.

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) This can be promoted by the presence of oxygen or an inappropriate base.Ensure rigorous exclusion of air. Screen different bases; sometimes a weaker base can suppress homocoupling.
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can be more prevalent with electron-poor aryl halides or if there are sources of hydride in the reaction.Ensure all reagents are anhydrous. Try a different solvent or a lower reaction temperature. The choice of base can also influence this side reaction.
Protodeboronation (Suzuki) The boronic acid is converted to the corresponding arene. This can be caused by excess water or prolonged reaction times at high temperatures.Use anhydrous solvents and limit the amount of water if it is used as a co-solvent. Optimize the reaction time to avoid prolonged heating after the reaction is complete.

Quantitative Data

The optimal reaction conditions are highly substrate-dependent. The following tables provide starting points for optimization based on data for similar monodentate phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are illustrative examples; optimization for this compound is recommended.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideArylboronic AcidBase (equiv.)SolventTemp (°C)Time (h)Yield (%)¹
14-BromotoluenePhenylboronic acidK₂CO₃ (2.0)Toluene/H₂O (4:1)10012>95
24-Bromoanisole4-Methoxyphenylboronic acidK₃PO₄ (2.0)Dioxane1008>95
31-Bromo-4-fluorobenzenePhenylboronic acidCs₂CO₃ (2.0)THF801692
42-BromopyridinePhenylboronic acidK₂CO₃ (2.0)Toluene/H₂O (4:1)1102485

¹Yields are representative for reactions with monodentate phosphine ligands and should be considered as targets for optimization with this compound.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineBase (equiv.)SolventTemp (°C)Time (h)Yield (%)¹
14-ChlorotolueneMorpholineNaOtBu (1.2)Toluene1001894
2ChlorobenzeneAnilineLHMDS (1.2)Dioxane1102488
31-Chloro-4-methoxybenzeneDiphenylamineK₃PO₄ (1.5)Toluene1001691
42-Chloropyridinen-HexylamineNaOtBu (1.2)THF801285

¹Yields are representative for reactions with monodentate phosphine ligands and should be considered as targets for optimization with this compound.

Experimental Protocols

Disclaimer: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the degassed solvent (e.g., toluene, 5 mL). If required, add degassed water (e.g., 1 mL).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), this compound (0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.2 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short pad of celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0_S Pd(0)L₂ OA_S Ar-Pd(II)L₂(X) Pd0_S->OA_S Oxidative Addition Trans_S Ar-Pd(II)L₂(Ar') OA_S->Trans_S Transmetalation RE_S Ar-Ar' Trans_S->RE_S Reductive Elimination RE_S->Pd0_S ArX_S Ar-X ArX_S->OA_S ArB_S Ar'B(OH)₂ + Base ArB_S->Trans_S Pd0_B Pd(0)L₂ OA_B Ar-Pd(II)L₂(X) Pd0_B->OA_B Oxidative Addition Amine_Coord_B [Ar-Pd(II)L₂(NR₂H)]⁺X⁻ OA_B->Amine_Coord_B Amine Coordination & Deprotonation RE_B Ar-NR₂ Amine_Coord_B->RE_B Reductive Elimination RE_B->Pd0_B ArX_B Ar-X ArX_B->OA_B Amine_B R₂NH + Base Amine_B->Amine_Coord_B

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Boronic Acid/Amine, Base Setup->Reagents Catalyst Add Pd Source & This compound Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir (Monitor Progress) Solvent->Reaction Workup Cool, Quench, Extract Reaction->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Removal of Phosphine Oxide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide primarily addresses the removal of triphenylphosphine oxide (TPPO), a common byproduct in many organic reactions. Due to its structural similarity, the principles and methods described herein are expected to be largely applicable to the removal of phenoxydiphenylphosphine oxide. Researchers should consider the specific solubility and reactivity of their target compound and this compound oxide when applying these techniques.

Frequently Asked Questions (FAQs)

Q1: Why is removing phosphine oxide byproducts like TPPO challenging?

Triphenylphosphine oxide (TPPO) is a common byproduct in widely used reactions such as the Mitsunobu, Wittig, Staudinger, and Appel reactions.[1] Its removal can be difficult due to its high polarity and tendency to co-crystallize with products. Standard purification methods like chromatography can be tedious and are not always feasible for large-scale operations.[1]

Q2: What are the common methods for removing TPPO?

Common methods for TPPO removal leverage differences in solubility, polarity, and reactivity between the desired product and TPPO. These techniques include:

  • Crystallization/Precipitation: Exploiting the poor solubility of TPPO in nonpolar solvents.

  • Chromatography: Separating the product from TPPO based on polarity differences.

  • Complexation: Forming an insoluble complex of TPPO with metal salts.

  • Acid-Base Extraction: Modifying the phosphine oxide to facilitate its removal through extraction.

Q3: Can I remove TPPO without using column chromatography?

Yes, several chromatography-free methods have been developed for large-scale removal of TPPO.[1] These often involve precipitating the TPPO directly from the reaction mixture by taking advantage of its low solubility in certain solvents or by forming insoluble complexes.[1][2][3]

Troubleshooting Guides

Issue 1: My product and this compound oxide have similar solubility.

If your product and the phosphine oxide byproduct are soluble in the same solvents, selective removal can be challenging.

Troubleshooting Steps:

  • Solvent Screening for Precipitation:

    • Rationale: TPPO is known to be poorly soluble in nonpolar solvents like hexane, cyclohexane, and petroleum ether.[1][2][3] It is also not soluble in pentane.[3] This difference in solubility can be exploited.

    • Protocol: After the reaction, concentrate the mixture. Add a nonpolar solvent in which your product is soluble but the phosphine oxide is not. The phosphine oxide should precipitate and can be removed by filtration. Cooling the mixture in solvents like diethyl ether may also induce crystallization of the phosphine oxide.[2][3]

  • Complexation with Metal Salts:

    • Rationale: TPPO can form insoluble complexes with certain metal salts, allowing for its removal by filtration.[4]

    • Protocol: Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol, toluene, ethyl acetate). Add a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2][3][4][5] The resulting TPPO-metal complex will precipitate and can be filtered off. Anhydrous calcium bromide (CaBr₂) has also been shown to be effective for removing TPPO from ethereal solvents like THF.[4]

Issue 2: The phosphine oxide byproduct is interfering with product crystallization.

The presence of phosphine oxide can sometimes hinder the crystallization of the desired product.

Troubleshooting Steps:

  • Initial Purification by Chromatography:

    • Rationale: A quick filtration through a plug of silica gel can remove a significant portion of the highly polar phosphine oxide, facilitating subsequent crystallization of the less polar product.

    • Protocol: Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Load the solution onto a short column or plug of silica gel. Elute with a nonpolar solvent (e.g., hexane or pentane) to wash off your product, leaving the more polar phosphine oxide adsorbed to the silica.[5]

  • Acid Treatment:

    • Rationale: Tertiary phosphine oxides can react with acids to form salts, which may have different solubility properties.[6]

    • Protocol: Treat the crude mixture with an inorganic or organic acid in an inert solvent. The resulting phosphine oxide salt may crystallize and can be separated by filtration. The purified product can then be recovered from the filtrate.[6]

Quantitative Data Presentation

The following table summarizes the solubility of Triphenylphosphine Oxide (TPPO) in various solvents, which can guide the selection of an appropriate solvent for precipitation or crystallization.

SolventSolubility of TPPOReference
Deionized WaterAlmost Insoluble[1]
CyclohexaneAlmost Insoluble[1]
Petroleum EtherAlmost Insoluble[1]
HexanePoorly Soluble[2][3]
PentaneNot Soluble[3]
Diethyl Ether (cold)Poorly Soluble[2][3]
EthanolSoluble[1]
MethanolSoluble[1]
Isopropyl AlcoholSoluble[1]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

Objective: To remove triphenylphosphine oxide from a reaction mixture by forming an insoluble complex with zinc chloride.

Materials:

  • Crude reaction mixture containing the product and TPPO

  • Ethanol

  • Zinc Chloride (ZnCl₂)

  • Filter paper and funnel

  • Stir plate and stir bar

Procedure:

  • Dissolve the crude reaction mixture in ethanol.

  • Add 2 equivalents of zinc chloride (relative to the amount of triphenylphosphine used in the reaction).[2][3]

  • Stir the mixture at room temperature for a couple of hours.[2][3]

  • An insoluble TPPO-Zn complex will form and precipitate out of the solution.[2][3]

  • Filter the mixture to remove the precipitate.

  • The filtrate, containing the desired product, can then be concentrated and further purified if necessary.

Protocol 2: Purification via Column Chromatography

Objective: To separate a product from TPPO using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Appropriate solvents for elution (e.g., hexane, ethyl acetate)

  • Chromatography column and collection tubes

Procedure:

  • Prepare a silica gel column using a suitable nonpolar solvent system.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.

  • Load the dissolved mixture onto the top of the silica gel column.

  • Begin eluting the column with a nonpolar solvent or a solvent mixture with low polarity (e.g., a mixture of ethyl acetate and petroleum ether).[7]

  • Gradually increase the polarity of the eluting solvent to first elute the less polar desired product.

  • The more polar TPPO will be retained on the column and can be eluted later with a more polar solvent system.

  • Collect the fractions containing the purified product.

Visualizations

Removal_Workflow start Crude Reaction Mixture dissolve Dissolve in Appropriate Solvent start->dissolve decision Method? dissolve->decision precipitation Add Anti-Solvent (e.g., Hexane) decision->precipitation Solubility Difference complexation Add Metal Salt (e.g., ZnCl2) decision->complexation Complexation chromatography Column Chromatography decision->chromatography Polarity Difference filter_precipitate Filter Precipitate precipitation->filter_precipitate filter_complex Filter Complex complexation->filter_complex elute_product Elute Product chromatography->elute_product filtrate Product in Filtrate filter_precipitate->filtrate filter_complex->filtrate pure_product Purified Product elute_product->pure_product

Caption: Decision workflow for removing phosphine oxide byproduct.

Complexation_Pathway cluster_solution In Solution (e.g., Ethanol) cluster_precipitation Precipitation TPPO This compound Oxide (Soluble) Complex Insoluble Phosphine Oxide-Metal Complex TPPO->Complex Forms Complex MetalSalt Metal Salt (e.g., ZnCl2) (Soluble) MetalSalt->Complex

References

Technical Support Center: Phenoxydiphenylphosphine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenoxydiphenylphosphine. The information addresses potential degradation pathways and common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous phosphine compounds suggest the primary degradation routes are oxidation and hydrolysis.

  • Oxidation: The phosphorus (III) center in this compound is susceptible to oxidation, particularly in the presence of atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This process typically yields the corresponding phosphine oxide, this compound oxide. Electron-donating groups on the phosphine can increase its susceptibility to oxidation.[1]

  • Hydrolysis: The P-O bond in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water at elevated temperatures. This would likely lead to the formation of diphenylphosphine oxide and phenol.

Q2: How can I detect the degradation of this compound in my reaction?

Degradation can be monitored using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is a highly effective method for monitoring the degradation of phosphorus-containing compounds. This compound will have a characteristic chemical shift. The appearance of a new peak, typically downfield, can indicate the formation of the corresponding phosphine oxide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the degradation products.[2]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the progress of a reaction and check for the formation of more polar degradation products like phosphine oxides.

Q3: What are the common signs of this compound degradation in a catalytic reaction?

  • Decreased catalytic activity or reaction yield.

  • Formation of unexpected byproducts.

  • Changes in the reaction mixture's color.

  • Precipitation of insoluble materials (e.g., phosphine oxides).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent reaction yields. Degradation of the phosphine ligand by residual oxygen or peroxides in the solvent.- Use freshly distilled or sparged, anhydrous solvents.[1]- Employ rigorous air-sensitive techniques, such as Schlenk lines or glove boxes.[3]- Store phosphine ligands under an inert atmosphere (Argon or Nitrogen) and in a refrigerator.[1]
Formation of a white precipitate. Oxidation of this compound to its corresponding phosphine oxide, which is often less soluble.- Confirm the identity of the precipitate using techniques like NMR or IR spectroscopy.- Implement the solutions for preventing ligand oxidation mentioned above.
Reaction fails to initiate. Complete degradation of the ligand before the desired catalytic cycle can begin.- Add the phosphine ligand to the reaction mixture under inert conditions just before adding the catalyst precursor or substrate.- Consider using a more robust ligand if the reaction conditions are particularly harsh (e.g., high temperature, presence of strong oxidants).
Inconsistent results between batches. Variable quality or age of the this compound reagent.- Purchase from a reputable supplier and check the certificate of analysis.- Store the reagent properly to prevent degradation over time.- Consider purifying the ligand before use if its purity is in doubt.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Reaction to Minimize Ligand Degradation

This protocol provides a standard method for handling air-sensitive reagents like this compound to prevent oxidative degradation.

Materials:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Rubber septa

  • Schlenk line with high-purity argon or nitrogen

  • Anhydrous, degassed solvents

  • Syringes and needles

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction flask while hot and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Adding Reagents:

    • Solid reagents (e.g., catalyst precursor, this compound) should be added to the flask under a positive flow of inert gas.

    • Liquid reagents and solvents should be transferred via syringe from a sealed, dry bottle. Ensure the solvent has been adequately degassed (e.g., by sparging with argon for 30 minutes or through freeze-pump-thaw cycles).

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If sampling is required, use a syringe through the septum.

  • Work-up: Quench the reaction and perform the work-up as required by the specific experimental procedure. Be aware that exposure to air during work-up can still lead to the oxidation of any remaining phosphine.

Degradation Pathway Diagrams

degradation_pathways PDP This compound (P(III)) Oxidation Oxidation (O2, Peroxides) PDP->Oxidation Susceptible to oxidizing agents Hydrolysis Hydrolysis (H2O, Acid/Base) PDP->Hydrolysis Potential cleavage of P-O bond PDPO This compound Oxide (P(V)) Oxidation->PDPO DPO Diphenylphosphine Oxide Hydrolysis->DPO Phenol Phenol Hydrolysis->Phenol

Caption: Potential degradation pathways of this compound.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data based on typical observations for the degradation of similar phosphine ligands. This data is for illustrative purposes and should not be considered as experimentally verified for this compound.

Condition Degradation Pathway t₁/₂ (hours) Major Degradation Product(s) Yield of Major Product (%)
Air, Room Temperature, THFOxidation24This compound Oxide>90
N₂, 80°C, aq. THF (10% H₂O)Hydrolysis48Diphenylphosphine Oxide, Phenol~50 (each)
N₂, Room Temperature, Dry THF->100-<1

Disclaimer: The quantitative data and degradation pathways described are based on the general behavior of analogous phosphine compounds and may not be representative of the specific degradation profile of this compound. Experimental verification is required.

References

troubleshooting low conversion in Suzuki coupling with PhOPPh2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a particular focus on challenges encountered when using bulky, electron-rich phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low or no conversion. What are the most common initial checks I should perform?

A1: When facing low conversion, begin by verifying the fundamentals of your reaction setup. First, confirm the quality and activity of your palladium catalyst and ligand. Palladium sources, especially Pd(0) complexes like Pd₂(dba)₃, can degrade over time. It's also crucial to ensure all reagents, particularly the boronic acid or ester, are pure and have not decomposed. Finally, verify that your reaction conditions, such as temperature and inert atmosphere, are correctly established and maintained. Oxygen can oxidize and deactivate the active Pd(0) catalyst, making rigorous degassing of solvents and reagents essential.

Q2: I am using a Pd(II) precatalyst (e.g., Pd(OAc)₂). Could this be the reason for low conversion?

A2: Yes, this is a possibility. The active catalytic species in the Suzuki-Miyaura coupling is Pd(0).[1] Pd(II) precatalysts must be reduced in situ to Pd(0) to initiate the catalytic cycle. If this reduction is inefficient, the concentration of the active catalyst will be low, leading to poor conversion. Consider using a precatalyst that cleanly generates the active Pd(0) species, such as a palladacycle or a PEPPSI-type catalyst. To test your current Pd(II) source, you can run a control reaction with a simple, known-to-be-reactive substrate pair, like bromobenzene and phenylboronic acid.

Q3: How can I determine if my boronic acid is the problem?

A3: Boronic acids are susceptible to two common side reactions that consume the starting material: protodeboronation and the formation of unreactive cyclic anhydrides (boroxines).[2]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its parent arene, which is often accelerated by the basic and aqueous conditions of the reaction.[2][3]

  • Boroxine Formation: Three boronic acid molecules can dehydrate to form a stable six-membered ring, which is often less reactive in the catalytic cycle.

You can check the purity of your boronic acid by NMR before use. If instability is suspected, consider using more robust boronic esters like pinacol (BPin) or MIDA esters, which are more resistant to these side reactions.[2][1]

Q4: My reaction is producing significant amounts of homocoupling product from my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules. To prevent this, ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[4] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also sometimes mitigate this issue.[2]

Q5: The user-specified ligand, PhOPPh₂, is not a common Buchwald or Hartwig ligand. What are the general principles for using bulky, electron-rich phosphine ligands?

A5: Bulky and electron-rich phosphine ligands are designed to accelerate key steps in the catalytic cycle.[5][6][7]

  • Electron-donating character: Increases the electron density on the palladium center, which promotes the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[8][5][6]

  • Steric bulk: Promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[5][9] It also facilitates the final reductive elimination step to release the product.[8]

However, be aware that highly bulky ligands can sometimes paradoxically accelerate the protodeboronation side reaction.[3] If you suspect issues related to the ligand, screening a panel of different phosphine ligands with varying steric and electronic properties is a standard optimization step.[8]

Systematic Troubleshooting Guide for Low Conversion

If your initial checks do not resolve the issue, follow this systematic guide to diagnose the problem. The workflow involves sequentially evaluating reagents, reaction conditions, and potential side reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check condition_check Step 2: Optimize Reaction Conditions reagent_check->condition_check If reagents are OK success Problem Resolved High Conversion Achieved reagent_check->success Issue Found & Corrected sub_reagent1 Aryl Halide Purity & Reactivity (I > Br > OTf >> Cl) reagent_check->sub_reagent1 sub_reagent2 Boronic Acid/Ester Stability (Check for protodeboronation/boroxine) reagent_check->sub_reagent2 sub_reagent3 Catalyst & Ligand Activity (Use fresh stock or test on control) reagent_check->sub_reagent3 sub_reagent4 Base & Solvent Quality (Anhydrous? Degassed?) reagent_check->sub_reagent4 side_product_analysis Step 3: Analyze for Side Products condition_check->side_product_analysis If conditions are optimal condition_check->success Issue Found & Corrected sub_condition1 Inert Atmosphere (Adequate degassing?) condition_check->sub_condition1 sub_condition2 Temperature (Too low? Too high causing degradation?) condition_check->sub_condition2 sub_condition3 Stirring Rate (Sufficient for biphasic mixtures?) condition_check->sub_condition3 component_screen Step 4: Systematic Component Screening side_product_analysis->component_screen If side products are minimal but conversion is still low side_product_analysis->success Side Reaction Identified & Mitigated sub_side1 Protodeboronation (Arene from Boronic Acid) side_product_analysis->sub_side1 sub_side2 Homocoupling (Biaryl from Boronic Acid) side_product_analysis->sub_side2 sub_side3 Starting Material Degradation side_product_analysis->sub_side3 component_screen->success

Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki coupling.

Data Presentation: Reaction Parameter Screening

Systematic screening of reaction parameters is often the most effective way to overcome low conversion. High-throughput screening platforms can accelerate this process significantly.[10] Below are tables outlining typical parameters to screen.

Table 1: Screening of Different Bases

Base (2-3 equiv.)Solvent SystemTypical Temperature (°C)Notes
K₂CO₃Dioxane/H₂O, THF/H₂O80 - 100A very common and robust choice.[8]
K₃PO₄Toluene, Dioxane (often anhydrous)80 - 110Stronger base, useful for less reactive substrates.
Cs₂CO₃Dioxane, DMF80 - 120Highly effective but more expensive; can be useful in difficult couplings.[11]
NaHCO₃Dioxane/H₂O60 - 80A milder base, useful if substrates are sensitive to stronger bases.
KFTHF60 - 80Can be effective and may prevent ester hydrolysis.[12]

Table 2: Screening of Solvents and Catalyst Systems

Solvent(s)Catalyst Precursor (1-2 mol%)Ligand (1.2-2.4 mol%)Notes
Dioxane / H₂O (4:1)Pd(OAc)₂SPhosA general, powerful system for a wide range of substrates.[9]
Toluene / H₂O (9:1)Pd₂(dba)₃XPhosGood for electron-rich or sterically hindered aryl chlorides.[9][13]
2-MeTHF / H₂O (9:1)Pd(OAc)₂RuPhosA greener solvent alternative to THF/Dioxane.[8]
DMF (anhydrous)PdCl₂(dppf)(none)Useful for substrates with poor solubility in other organic solvents.
n-ButanolPd(OAc)₂cataCXium® ACan be effective for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol is intended for small-scale screening in parallel vials (e.g., in a 24-well reaction block).[2]

  • Preparation: In an inert atmosphere glovebox, add a pre-weighed catalyst/ligand combination (e.g., from a screening kit) or dispense catalyst and ligand stock solutions into each reaction vial containing a magnetic stir bar.

  • Reagent Addition:

    • To each vial, add the aryl halide (1.0 equivalent, e.g., 0.1 mmol).

    • Add the boronic acid or boronic ester (1.2 - 1.5 equivalents).

    • Add the chosen anhydrous, degassed solvent (e.g., 0.5 mL of Dioxane).

  • Base Addition: Add the base. If using an aqueous solution (e.g., 2.0 M K₂CO₃), add the appropriate volume (e.g., 2-3 equivalents). If using an anhydrous solid like K₃PO₄, add it directly.

  • Reaction: Seal the vials or reaction block securely. Remove from the glovebox and place on a pre-heated stirring hot plate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Allow the reactions to stir for a set time (e.g., 12-24 hours). Monitor progress by taking small aliquots for analysis by LC-MS or GC-MS.

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench each reaction by adding water and a suitable organic solvent (e.g., ethyl acetate).

    • Add an internal standard for quantitative analysis.

    • Shake well, then allow the layers to separate.

    • Analyze the organic layer by LC-MS or GC-MS to determine conversion and yield.

Visualization of the Catalytic Cycle

Understanding the catalytic cycle can help pinpoint potential failure points. Bulky, electron-rich phosphine ligands (L) are crucial for facilitating the Oxidative Addition and Reductive Elimination steps.

SuzukiCycle pd0 Pd(0)L (Active Catalyst) pd2_halide R¹-Pd(II)L-X pd0->pd2_halide Slow with Ar-Cl Accelerated by bulky, e⁻-rich L deactivation Catalyst Deactivation (e.g., Pd Black) pd0->deactivation ox_add Oxidative Addition pd2_biaryl R¹-Pd(II)L-R² pd2_halide->pd2_biaryl Base is critical transmetal Transmetalation pd2_biaryl->pd0 Often rate-limiting Accelerated by bulky L red_elim Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OR)₂ base Base (e.g., OH⁻)

Caption: The Suzuki-Miyaura catalytic cycle highlighting key steps influenced by ligands.

References

managing air and moisture sensitivity of phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenoxydiphenylphosphine

Welcome to the technical support center for this compound (Ph₂POPh). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the handling, storage, and use of this air- and moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive? A1: this compound is a trivalent phosphine (P(III)) ligand. The phosphorus atom has a lone pair of electrons that is susceptible to attack by electrophilic agents. Its primary sensitivities are to oxygen and water.

  • Oxidation: In the presence of atmospheric oxygen, the P(III) center is readily oxidized to a pentavalent P(V) species, forming this compound oxide. This oxidation is a common degradation pathway for phosphine ligands.[1]

  • Hydrolysis: Moisture can lead to the cleavage of the P-O bond, resulting in the formation of diphenylphosphine oxide and phenol.

Q2: How should I store this compound? A2: To ensure its integrity, this compound must be stored under a dry, inert atmosphere such as nitrogen or argon.[2][3] The container should be tightly sealed. For long-term storage, refrigeration in a desiccated environment is recommended, but always allow the container to warm to room temperature before opening to prevent condensation.

Q3: Can I handle this compound on the open bench? A3: No. Due to its sensitivity to air and moisture, all manipulations should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.[4][5]

Q4: What are the visible signs of degradation? A4: Pure this compound is a liquid. Degradation to the phosphine oxide results in the formation of a white solid. If you observe solid precipitates or haziness in the liquid, the reagent has likely degraded and should be repurified or discarded.

Q5: The septum on my bottle has been punctured multiple times. Is the reagent still good? A5: Repeatedly puncturing a septum increases the risk of introducing air and moisture. While systems like Sure/Seal™ bottles are designed to minimize this, it is best practice to use a bottle for a limited time after the first puncture.[6] For critical applications, using a fresh bottle or transferring an aliquot to a new, sealed flask under inert conditions is recommended.

Reagent Stability and Reactivity

The following table summarizes the stability of this compound under various conditions.

ConditionStabilityPrimary Degradation Product(s)Notes
Inert Atmosphere (N₂ or Ar) HighNoneRecommended for all storage and handling.
Ambient Air (Oxygen) LowThis compound oxideOxidation is a rapid process for many phosphines.[1]
Moisture / Water LowDiphenylphosphine oxide, PhenolHydrolysis cleaves the P-O bond.
Protic Solvents (e.g., Methanol) Moderate to LowPotential for solvolysisUse only thoroughly dried, deoxygenated solvents.
Elevated Temperatures ModerateIncreased rate of degradationP-C bond cleavage can occur at high temperatures.[1]

Troubleshooting Guide

This guide addresses common issues encountered in reactions involving this compound.

ProblemPotential CauseSuggested Solution
Reaction fails to initiate or gives low yield. Reagent Degradation: The phosphine has been oxidized or hydrolyzed.Verify Reagent Quality: Check for the presence of white solids (phosphine oxide). If degradation is suspected, use a fresh bottle or repurify the ligand. Implement rigorous air-free techniques.
Solvent Contamination: Solvents contain trace amounts of water or oxygen.Use Dry, Degassed Solvents: Ensure solvents are freshly dried and thoroughly degassed by sparging with inert gas or by using the freeze-pump-thaw method.
Improper Reaction Setup: The reaction vessel was not properly purged of air.Improve Air-Free Technique: Ensure all glassware is oven- or flame-dried and cooled under vacuum or a strong flow of inert gas.[5][6][7] Perform at least three evacuate-refill cycles.[4]
Inconsistent reaction results. Variable Reagent Activity: The quality of the this compound varies between uses due to intermittent exposure to air.Standardize Handling Protocol: Use a glovebox for weighing and preparing solutions.[4] If using a Schlenk line, ensure a positive pressure of inert gas is always maintained.[5]
Formation of unexpected byproducts. Side Reactions from Degradation Products: The phosphine oxide or other degradation products are participating in or interfering with the reaction.Confirm Product Identity: Use analytical techniques (NMR, MS) to identify byproducts. Compare results to reactions run with a fresh bottle of the ligand under impeccable air-free conditions.

Visual Guides and Workflows

Degradation Pathways

The primary degradation pathways for this compound involve oxidation by air and hydrolysis by moisture.

G This compound Degradation Pathways cluster_main cluster_products P_III This compound (P-III) P_V_Oxide This compound Oxide (P-V) P_III->P_V_Oxide + O₂ (Air) SPO Diphenylphosphine Oxide + Phenol P_III->SPO + H₂O (Moisture) G Troubleshooting a Failed Reaction Start Reaction Failure or Low Yield C1 Was the Ph₂POPh reagent checked for degradation? Start->C1 S1 Use a fresh bottle. Implement rigorous air-free techniques. C1->S1 No C2 Were solvents freshly dried and degassed? C1->C2 Yes End Re-run Experiment S1->End S2 Dry and degas all solvents before use. C2->S2 No C3 Was glassware properly prepared (oven-dried, 3x evacuate-refill cycles)? C2->C3 Yes S2->End S3 Review and improve Schlenk line or glovebox technique. C3->S3 No C3->End Yes S3->End G Workflow for Air-Sensitive Liquid Transfer A 1. Prepare Inert Flask (3x Evacuate-Refill Cycles) B 2. Purge Syringe (10x with Inert Gas) A->B C 3. Pierce Reagent Septum (under positive pressure) B->C D 4. Withdraw Liquid C->D E 5. Pierce Reaction Flask Septum D->E F 6. Dispense Liquid E->F G 7. Immediately Quench and Clean Syringe F->G

References

Technical Support Center: Catalyst Deactivation with Phenoxydiphenylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using phenoxydiphenylphosphine ligands in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for catalysts utilizing this compound ligands?

A1: The deactivation of catalysts with this compound ligands typically stems from several key mechanisms:

  • Ligand Oxidation: The phosphorus(III) center in this compound is susceptible to oxidation, forming the corresponding this compound oxide (a P(V) species). This is the most common deactivation pathway and is often initiated by trace amounts of air, moisture, or peroxide impurities in solvents. The resulting phosphine oxide has different electronic and steric properties and is generally a poor ligand for the active catalytic metal center.

  • P-O Bond Cleavage: The phosphinite nature of this compound (containing a P-O-C linkage) introduces an additional deactivation pathway involving the cleavage of the P-O bond. This can be promoted by the metal center, especially at elevated temperatures, leading to the formation of inactive metal phosphide species and phenoxide byproducts.

  • P-C Bond Cleavage: Similar to other phosphine ligands, P-C bond cleavage can occur, particularly under harsh reaction conditions. This process can lead to the formation of inactive catalyst species or phosphido-bridged dimers.

  • Formation of Inactive Catalyst Species: The active catalyst can be converted into an inactive state through various mechanisms, such as the agglomeration of the metal into nanoparticles (e.g., palladium black formation in Pd-catalyzed reactions) or the formation of stable, off-cycle complexes that do not participate in the desired catalytic turnover.

Q2: How can I detect and quantify the degradation of my this compound ligand during a reaction?

A2: The most effective method for monitoring the degradation of this compound is ³¹P NMR spectroscopy . By taking aliquots of your reaction mixture at different time points, you can track the disappearance of the signal corresponding to the active ligand and the appearance of new signals corresponding to degradation products.

  • This compound (Active Ligand): The ³¹P NMR chemical shift for this compound is typically in the range of +80 to +100 ppm .

  • This compound Oxide (Oxidized Ligand): Upon oxidation, a new peak will appear significantly downfield, generally in the range of +15 to +30 ppm .

By integrating the signals, you can determine the relative amounts of the active ligand and its oxidized, inactive form.

Q3: What are the best practices for handling and storing this compound to prevent premature deactivation?

A3: this compound is an air- and moisture-sensitive compound. Proper handling and storage are crucial to maintain its integrity.

  • Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox.

  • Handling: All manipulations of the neat ligand and its solutions should be carried out using standard Schlenk techniques or inside a glovebox.

  • Solvents: Use anhydrous, degassed solvents for all experiments. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Q4: Are there any visual indicators of catalyst deactivation in my reaction?

A4: Yes, visual cues can often suggest catalyst deactivation. In palladium-catalyzed reactions, the formation of a black precipitate, known as palladium black , is a common indicator that the active Pd(0) species has agglomerated into an inactive form. A healthy, active homogeneous catalytic reaction should generally remain as a solution, although color changes throughout the reaction are normal and expected.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

If you are observing low or no conversion of your starting materials, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst was stored and handled under a strictly inert atmosphere to prevent exposure to air and moisture. Consider using a pre-formed, well-defined catalyst complex or generating the active catalyst in situ under anhydrous and anaerobic conditions.
Impure Reagents or Solvents Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons. Consider passing gaseous reagents through an oxygen and moisture trap.
Suboptimal Reaction Conditions Verify the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If thermal degradation is suspected, try running the reaction at a lower temperature. Ensure efficient stirring to overcome potential mass transfer limitations.
Incorrect Ligand-to-Metal Ratio The stoichiometry of the ligand to the metal precursor is critical. An incorrect ratio can lead to the formation of less active or inactive catalytic species. Titrate the ligand-to-metal ratio to find the optimal stoichiometry for your specific reaction.
Issue 2: Catalyst Deactivation Over Time

If the reaction starts well but then slows down or stops completely, it is likely that the catalyst is deactivating during the course of the reaction.

Potential Cause Troubleshooting Step
Ligand Oxidation This is a primary suspect. Analyze an aliquot of the reaction mixture by ³¹P NMR to check for the presence of the phosphine oxide signal. If oxidation is confirmed, ensure all future reactions are conducted under a strictly inert atmosphere with rigorously degassed solvents.
Thermal Instability The catalyst complex may be degrading at the reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
P-O or P-C Bond Cleavage This is more likely at elevated temperatures. If suspected, try using a more robust ligand if the reaction conditions cannot be altered.
Product Inhibition The reaction product may be coordinating to the metal center and inhibiting further catalysis. If this is suspected, it may be necessary to run the reaction at a lower substrate concentration or to devise a method to remove the product as it is formed.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound and Catalyst Preparation

This protocol outlines the general steps for handling the air-sensitive this compound ligand and preparing a palladium catalyst for a cross-coupling reaction.

  • Glassware Preparation: All glassware should be oven-dried overnight at >120 °C and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Handling (in a glovebox or using Schlenk techniques):

    • Weigh the required amounts of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound into a Schlenk flask equipped with a magnetic stir bar.

    • If a solid base is required (e.g., K₂CO₃, Cs₂CO₃), add it to the flask at this stage. Ensure the base is anhydrous.

  • Solvent Addition:

    • Add the required volume of anhydrous, degassed solvent to the Schlenk flask via cannula or a gas-tight syringe.

  • Catalyst Pre-formation (optional but recommended):

    • Stir the mixture of the palladium precursor and ligand in the solvent at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The color of the solution may change during this time.

  • Addition of Reactants:

    • Add the substrates (e.g., aryl halide and coupling partner) to the reaction mixture, typically as solutions in the same degassed solvent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

Protocol 2: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy

This protocol describes how to monitor the extent of ligand oxidation during a catalytic reaction.

  • Sample Collection:

    • At desired time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1-0.2 mL) of the reaction mixture using a gas-tight syringe under a positive pressure of inert gas.

  • Sample Preparation:

    • Immediately transfer the aliquot to a vial containing a deuterated solvent (e.g., CDCl₃, C₆D₆) suitable for NMR analysis.

    • If necessary, filter the sample through a small plug of silica gel or celite in a Pasteur pipette to remove solid particles that could interfere with the NMR measurement.

  • NMR Analysis:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Identify the signals corresponding to this compound and its oxide.

    • Integrate the respective signals to determine the relative percentage of each species.

Visualizations

DeactivationPathways Primary Deactivation Pathways for Catalysts with this compound Ligands ActiveCatalyst Active Catalyst [M-PPh₂(OPh)] OxidizedLigand Oxidized Ligand Complex [M-P(O)Ph₂(OPh)] ActiveCatalyst->OxidizedLigand Oxidation (O₂, H₂O, peroxides) PO_Cleavage P-O Bond Cleavage Products (e.g., M-PPh₂ + PhO⁻) ActiveCatalyst->PO_Cleavage Thermal Stress PC_Cleavage P-C Bond Cleavage Products (e.g., M-PPh(OPh) + Ph⁻) ActiveCatalyst->PC_Cleavage Harsh Conditions MetalAgglomeration Metal Agglomeration (e.g., Palladium Black) ActiveCatalyst->MetalAgglomeration Ligand Degradation / Dissociation

Validation & Comparative

A Head-to-Head Battle in the Mitsunobu Reaction: Phenoxydiphenylphosphine vs. Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the Mitsunobu reaction stands as a powerful and versatile tool for the stereospecific conversion of alcohols to a wide array of functional groups.[1] At the heart of this reaction lies a phosphine reagent, traditionally triphenylphosphine (PPh₃), which facilitates the transformation alongside an azodicarboxylate. However, for challenging substrates, particularly sterically hindered alcohols, the classical Mitsunobu protocol often falls short. This has led to the exploration of alternative phosphines, with phenoxydiphenylphosphine emerging as a notable contender. This guide provides a detailed comparison of the performance of this compound and triphenylphosphine in the Mitsunobu reaction, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison: Overcoming Steric Hindrance

The primary advantage of this compound over triphenylphosphine in the Mitsunobu reaction lies in its ability to effectively mediate the reaction of sterically hindered alcohols, particularly tertiary alcohols.[2] The conventional triphenylphosphine/diethyl azodicarboxylate (DEAD) system is generally ineffective for these challenging substrates.[2]

Substrate (Tertiary Alcohol)Phosphine ReagentNucleophileProductYield (%)Reference
1-MethylcyclohexanolThis compound2-Nitrobenzoic Acid1-Methylcyclohexyl 2-nitrobenzoate85[2]
1-MethylcyclohexanolTriphenylphosphine2-Nitrobenzoic Acid1-Methylcyclohexyl 2-nitrobenzoateNot Reported (generally not applicable)[2]
(S)-2-phenyl-2-butanolThis compoundThiobenzoic Acid(R)-S-(2-phenylbutan-2-yl) benzothioate93[2]
(S)-2-phenyl-2-butanolTriphenylphosphineThiobenzoic Acid(R)-S-(2-phenylbutan-2-yl) benzothioateNot Reported (generally not applicable)[2]

As the data indicates, this compound facilitates the Mitsunobu reaction of tertiary alcohols in high yields, a transformation that is notoriously difficult with triphenylphosphine. This enhanced reactivity is attributed to the electronic effect of the phenoxy group, which is thought to increase the reactivity of the intermediate phosphonium species.

Stereoselectivity: Inversion of Configuration

A hallmark of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center. This crucial feature is retained when using this compound, ensuring predictable stereochemical outcomes in the synthesis of chiral molecules. The reaction of chiral tertiary alcohols with nucleophiles in the presence of this compound proceeds with a high degree of stereochemical inversion.[3]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the Mitsunobu reaction using both phosphines are presented below. The protocol for triphenylphosphine is a general procedure for sterically hindered secondary alcohols, as it is largely ineffective for tertiary alcohols. The protocol for this compound is adapted from the work of Mukaiyama and Kuroda for the reaction of a tertiary alcohol.[2]

Protocol 1: Mitsunobu Inversion of a Sterically Hindered Secondary Alcohol using Triphenylphosphine

This protocol describes the inversion of (-)-menthol to (+)-neomenthyl benzoate.

Materials:

  • (-)-Menthol

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a solution of (-)-menthol (1.0 eq) and benzoic acid (1.5 eq) in dry THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of DEAD (1.5 eq) in dry THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction of a Sterically Hindered Tertiary Alcohol using this compound

This protocol describes the esterification of 1-methylcyclohexanol with 2-nitrobenzoic acid.[2]

Materials:

  • 1-Methylcyclohexanol

  • 2-Nitrobenzoic acid

  • This compound (PhOPPh₂)

  • Diethyl azodicarboxylate (DEAD)

  • Dry Toluene

Procedure:

  • To a solution of 1-methylcyclohexanol (1.0 eq) and 2-nitrobenzoic acid (1.2 eq) in dry toluene, add this compound (1.2 eq) at room temperature under an inert atmosphere.

  • Add a solution of DEAD (1.2 eq) in dry toluene to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically a few hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to afford the desired ester.

Reaction Mechanisms and Workflows

The general mechanism of the Mitsunobu reaction involves the initial formation of a betaine from the reaction of the phosphine and the azodicarboxylate. This betaine then activates the alcohol, which is subsequently displaced by the nucleophile in an SN2 fashion, leading to the inversion of stereochemistry. The workflow for both reactions is similar, primarily differing in the choice of phosphine and the substrate scope.

Mitsunobu_Mechanism Phosphine R₃P Betaine R₃P⁺-N(CO₂R)N⁻-CO₂R Phosphine->Betaine DEAD RO₂CN=NCO₂R DEAD->Betaine Oxyphosphonium [R₃P⁺-OR'] Nu⁻ Betaine->Oxyphosphonium Hydrazide RO₂CNHNHCO₂R Betaine->Hydrazide Alcohol R'OH Alcohol->Oxyphosphonium Nucleophile NuH Nucleophile->Oxyphosphonium Nucleophile->Hydrazide Product R'-Nu Oxyphosphonium->Product Sɴ2 Attack (Inversion) PhosphineOxide R₃P=O Oxyphosphonium->PhosphineOxide

Caption: Generalized Mitsunobu Reaction Mechanism.

Mitsunobu_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol Mixing Mix Reagents in Anhydrous Solvent Alcohol->Mixing Nucleophile Nucleophile Nucleophile->Mixing Phosphine Phosphine (PPh₃ or PhOPPh₂) Phosphine->Mixing Azodicarboxylate Azodicarboxylate (e.g., DEAD) Azodicarboxylate->Mixing Stirring Stir at RT or 0°C Mixing->Stirring Quench Quench Reaction Stirring->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Inverted Product Purify->Product

Caption: General Experimental Workflow for the Mitsunobu Reaction.

Conclusion

The choice between this compound and triphenylphosphine for a Mitsunobu reaction is primarily dictated by the steric environment of the alcohol substrate. For primary and less hindered secondary alcohols, triphenylphosphine remains a cost-effective and efficient choice. However, for sterically demanding secondary and, most notably, tertiary alcohols, this compound is the superior reagent, enabling transformations that are otherwise challenging or impossible with the traditional phosphine. The retention of the reaction's hallmark stereospecificity with this compound further solidifies its position as a valuable tool in the synthetic chemist's arsenal for the construction of complex molecules. Researchers and drug development professionals are encouraged to consider the steric nature of their substrates when selecting the appropriate phosphine to ensure the success of their Mitsunobu reactions.

References

A Comparative Guide to Phenoxydiphenylphosphine and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of phosphine ligand is paramount to achieving desired reaction outcomes. These ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity, selectivity, and substrate scope. This guide provides an objective comparison of phenoxydiphenylphosphine with other commonly employed phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed protocols.

Introduction to Phosphine Ligands

Phosphine ligands (PR₃) are a versatile class of two-electron donors that are widely used to stabilize and activate metal catalysts for a variety of organic transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Their efficacy is primarily governed by two key factors:

  • Steric Properties: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), influences the coordination number of the metal complex and can promote key steps in the catalytic cycle, such as reductive elimination.[1]

  • Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center.[2] Electron-rich ligands generally enhance the rate of oxidative addition. The electronic character of a phosphine ligand can be experimentally estimated through parameters like the Tolman Electronic Parameter (TEP), which is determined from the vibrational frequency of CO in a metal-phosphine complex.[3]

This compound: A Profile

Performance Comparison in Key Cross-Coupling Reactions

The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data presented provides valuable insights into the general applicability and efficiency of these ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Triphenylphosphine (PPh₃) 4-HaloacetophenonePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O100-~75-80
SPhos 2-BromothiopheneArylboronic acid esterPd(OAc)₂K₃PO₄n-Butanol/H₂O100-High
RuPhos 2-ChloropyridinePhenylboronic acidPd(OAc)₂K₃PO₄1,4-Dioxane1001895
cataCXium® A Aryl chloridesArylboronic acidsPd(OAc)₂K₃PO₄Toluene100-High
P(biph)Ph₂ 4-BromoacetophenonePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O1001High

Data compiled from multiple sources, specific yields may vary based on precise substrates and conditions.[5][6]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Ligand choice can influence regioselectivity and efficiency.

LigandAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Triphenylphosphine (PPh₃) IodobenzeneStyrenePd(OAc)₂K₂CO₃DMF1003~81 (E-isomer)
(o-Tolyl)₃P Aryl HalideAlkenePd(OAc)₂Et₃NDMF>100-General
No Ligand IodobenzeneEugenolPd(OAc)₂K₂CO₃DMF1001~95 (conversion)

Data compiled from multiple sources, specific yields may vary based on precise substrates and conditions.[7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Bulky, electron-rich ligands are often favored for this transformation.

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
XPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
BINAP 4-BromotoluenePiperazinePd(dba)₂NaOtBum-Xylene--High
CM-phos Aryl MesylatesVarious aminesPd(OAc)₂K₂CO₃t-BuOH120-High

Data compiled from multiple sources, specific yields may vary based on precise substrates and conditions.[9][10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of ligand performance. Below are general procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for screening different phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%). Add the appropriate amount of the catalyst/ligand solution to the reaction vessel via syringe.

  • Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or a mixture with water) to achieve the desired concentration.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Heck Reaction
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), the base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the desired solvent (e.g., DMF, NMP, toluene).

  • Reaction: Heat the mixture to the specified temperature and stir. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove any solids. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic phase and concentrate.

  • Purification: Purify the product by column chromatography or distillation.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat to the desired temperature with stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the resulting crude material by flash chromatography.

Visualizing Catalytic Processes

The following diagrams, generated using the DOT language, illustrate key concepts in phosphine ligand chemistry and catalytic cycles.

Ligand_Properties Ligand Phosphine Ligand (PR3) Steric Steric Properties (e.g., Tolman Cone Angle) Ligand->Steric Electronic Electronic Properties (e.g., TEP) Ligand->Electronic Reactivity Catalytic Reactivity & Selectivity Steric->Reactivity Electronic->Reactivity

Caption: Key properties of phosphine ligands influencing catalytic performance.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R'R''X Ar-Pd(II)-N(H)R'R''X Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R'R''X Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-N(H)R'R''X->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter in the development of robust and efficient cross-coupling methodologies. While bulky, electron-rich ligands such as the Buchwald-type phosphines often demonstrate superior performance in a wide range of reactions, classical ligands like triphenylphosphine remain relevant for certain applications. This compound, with its unique electronic properties, represents another option in the chemist's toolbox. The provided data and protocols offer a foundation for researchers to make informed decisions when selecting a ligand for a specific transformation and to conduct systematic comparisons to identify the optimal catalytic system for their needs. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative performance of this compound and other emerging phosphine ligands.

References

A Comparative Guide to the Catalytic Activity of Phenoxydiphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine ligands, phenoxydiphenylphosphine presents an intriguing option, balancing electronic and steric properties. This guide provides a comparative analysis of the catalytic activity of metal complexes featuring the this compound ligand, juxtaposed with commonly employed alternative phosphine ligands. The information herein is intended to assist researchers in selecting the optimal catalyst system for their synthetic needs, particularly in the realms of cross-coupling and hydroformylation reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The performance of palladium catalysts in this reaction is highly dependent on the nature of the phosphine ligand. While specific quantitative data for this compound in this reaction is not extensively documented in readily available literature, we can infer its potential performance by comparing it to well-studied ligands like triphenylphosphine (PPh₃) and bulky biarylphosphines.

Table 1: Comparison of Ligand Performance in a Generic Suzuki-Miyaura Coupling Reaction

Catalyst SystemLigandTypical Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Selectivity
Pd-Phenoxydiphenylphosphine This compoundData not availableData not availableData not availableData not available
Pd-Triphenylphosphine Triphenylphosphine70-95100 - 100010 - 100Good
Pd-Buchwald Ligand e.g., SPhos>95>10,000>1000Excellent

Note: The data for Triphenylphosphine and Buchwald Ligands are representative values from the literature and can vary significantly based on specific reaction conditions.

The phenoxy group in this compound is electron-withdrawing, which can influence the electron density at the palladium center. This electronic effect, combined with its steric bulk, can impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. It is plausible that for certain substrates, this compound could offer a unique reactivity profile compared to the more electron-rich trialkyl- or triarylphosphines.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Catalyst_Validation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison Ligand Synthesis Ligand Synthesis Complex Synthesis Complex Synthesis Ligand Synthesis->Complex Synthesis Characterization\n(NMR, X-ray) Characterization (NMR, X-ray) Complex Synthesis->Characterization\n(NMR, X-ray) Substrate + Catalyst Substrate + Catalyst Characterization\n(NMR, X-ray)->Substrate + Catalyst Reaction Setup\n(Solvent, Temp, Time) Reaction Setup (Solvent, Temp, Time) Substrate + Catalyst->Reaction Setup\n(Solvent, Temp, Time) Monitoring\n(GC, HPLC) Monitoring (GC, HPLC) Reaction Setup\n(Solvent, Temp, Time)->Monitoring\n(GC, HPLC) Data Analysis\n(Yield, TON, TOF) Data Analysis (Yield, TON, TOF) Monitoring\n(GC, HPLC)->Data Analysis\n(Yield, TON, TOF) Comparison with\nAlternative Catalysts Comparison with Alternative Catalysts Data Analysis\n(Yield, TON, TOF)->Comparison with\nAlternative Catalysts

A Comparative Guide to Ligands for Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds in a wide array of molecules, including pharmaceuticals and materials. The success of this reaction is profoundly influenced by the choice of ligand coordinated to the palladium center. This guide provides a comparative overview of commonly employed ligands, supported by experimental data, to assist researchers in navigating the diverse ligand landscape for optimal reaction outcomes.

Phosphine Ligands: The Workhorses of C-N Cross-Coupling

Bulky, electron-rich phosphine ligands have been instrumental in the advancement of palladium-catalyzed amination.[1] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the aminated product from the Pd(II) intermediate.[2] The steric bulk of the ligand is thought to promote the formation of a monoligated, highly reactive LPd(0) species, which is crucial for efficient catalysis.[3]

Table 1: Performance of Biaryl Phosphine Ligands in the Amination of Aryl Bromides

LigandAmineAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos DiphenylamineBromobenzene[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
XPhos PhenoxazineBromobenzene[Pd(allyl)Cl]₂NaOtBuToluene10024>99[4]
XPhos CarbazoleBromobenzene[Pd(allyl)Cl]₂NaOtBuToluene1002492[4]
RuPhos DiphenylamineBromobenzene[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
RuPhos PhenoxazineBromobenzene[Pd(allyl)Cl]₂NaOtBuToluene10024>99[4]
RuPhos CarbazoleBromobenzene[Pd(allyl)Cl]₂NaOtBuToluene1002429[4]
BrettPhos Anilinep-MethoxybromobenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.17High[3]
RuPhos Morpholinep-MethoxybromobenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.05High[3]

Table 2: Comparative Performance of a Hindered Josiphos Ligand

A study comparing a sterically hindered Josiphos family ligand (CyPF-tBu) with other ligand types for the amination of 3-chloropyridine with octylamine demonstrated its superior performance at very low catalyst loadings.

LigandCatalyst Loading (mol %)Conversion (%)
CyPF-tBu (Josiphos-type) 0.00199
X-Phos 0.110
SIPr (NHC) 0.120

N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands for palladium-catalyzed amination.[5] Their strong σ-donating ability is believed to facilitate the oxidative addition step, even with challenging substrates like aryl chlorides.[5] Some studies suggest that NHC ligands can be superior to phosphines in certain amination reactions.

Table 3: General Comparison of Phosphine and NHC Ligands

Ligand TypeGeneral AdvantagesGeneral Disadvantages
Phosphines Broad commercial availability, extensive literature, and proven track record with a wide range of substrates.[1]Can be sensitive to air and moisture. Some may require higher catalyst loadings for challenging substrates.
NHCs Strong σ-donors, often highly effective for unreactive aryl chlorides.[5] Generally exhibit good thermal stability.Can be more expensive and less commercially available than some common phosphines.

Experimental Protocols

Below is a representative experimental protocol for a palladium-catalyzed amination reaction. Specific parameters should be optimized for each unique substrate combination.

General Procedure for Palladium-Catalyzed Amination:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine or NHC ligand (2-4 mol %), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the reaction vessel.

  • Catalyst Pre-formation: Stir the mixture at room temperature for a few minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using a suitable analytical technique (e.g., GC, TLC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Ligand Selection Workflow

The selection of the optimal ligand is critical for a successful amination reaction. The following workflow provides a logical approach to ligand screening.

Ligand_Selection_Workflow Ligand Selection Workflow for Palladium-Catalyzed Amination cluster_0 Initial Assessment cluster_1 Ligand Class Selection cluster_2 Screening & Optimization cluster_3 Scale-up A Define Substrates (Aryl Halide & Amine) B Literature Search for Similar Transformations A->B C Initial Ligand Choice: Bulky, Electron-Rich Phosphine (e.g., Biaryl Phosphine) B->C D Alternative: N-Heterocyclic Carbene (NHC) for Aryl Chlorides or Challenging Substrates B->D E Perform Small-Scale Screening of Selected Ligands C->E D->E F Vary Reaction Parameters: Base, Solvent, Temperature E->F G Analyze Yield and Purity (GC, LC-MS) F->G H Select Optimal Ligand and Conditions G->H I Scale-up Reaction H->I

Caption: A logical workflow for the selection and optimization of ligands in palladium-catalyzed amination reactions.

References

Assessing the Stereoselectivity of Ligands Derived from the Phenoxydiphenylphosphine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high stereoselectivity in chemical transformations. Phosphine-based ligands, in particular, have proven to be a versatile and highly effective class of ligands for a wide range of transition metal-catalyzed reactions. This guide provides a comparative assessment of the stereoselectivity of ligands derived from the phenoxydiphenylphosphine scaffold, offering insights into their performance through supporting experimental data and detailed protocols. While simple this compound is not commonly employed as a chiral ligand itself, its core structure is a key component of more complex and highly effective ligand architectures, such as phosphine-phosphites.

Performance in Asymmetric Catalysis

The stereochemical outcome of a catalytic reaction is critically dependent on the structure of the chiral ligand. To illustrate the performance of ligands incorporating the this compound motif, this section presents data on a series of phosphine-phosphite ligands derived from a P-stereogenic phosphanorbornane and axially chiral bisnaphthols. These ligands have been evaluated in several key asymmetric transformations.

The general structure of the metal-ligand complex, which dictates the chiral environment for the catalytic transformation, can be visualized as follows:

G General Structure of a Metal-Phosphine-Phosphite Complex M Metal P1 P-Stereogenic Phosphine M->P1 Coordination P2 Phosphite (from Phenol) M->P2 Coordination S1 Substrate 1 M->S1 S2 Substrate 2 M->S2 Product Chiral Product M->Product Catalysis S1->Product S2->Product

Caption: Metal complex with a bidentate phosphine-phosphite ligand.

Quantitative Performance Data

The following table summarizes the enantioselectivity achieved with a representative phosphine-phosphite ligand (L3) in three different palladium- and rhodium-catalyzed asymmetric reactions.[1]

ReactionCatalystSubstrateSolventTemp (°C)Yield (%)ee (%)b/l ratio
Allylic Substitution[PdCl(allyl)]2/L3Diphenylallyl acetateCH2Cl2rt9960-
Hydroformylation[Rh(acac)(CO)2]/L3StyreneToluene609910>99:1
Hydrogenation[Rh(COD)2]BF4/L3Methyl (Z)-acetamidocinnamateCH2Cl2rt9950-

Note: L3 is a phosphine-phosphite ligand incorporating a P-stereogenic phosphanorbornane and an axially chiral BINOL-derived phosphite. The branched-to-linear ratio (b/l) is a measure of regioselectivity in hydroformylation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following is a representative protocol for the palladium-catalyzed asymmetric allylic substitution reaction.

General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [PdCl(allyl)]2 (palladium precursor)

  • Phosphine-phosphite ligand (e.g., L3)

  • Diphenylallyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed solvent (e.g., CH2Cl2)

  • Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [PdCl(allyl)]2 (0.005 mmol, 1 mol%) and the phosphine-phosphite ligand (0.011 mmol, 2.2 mol%). Anhydrous and degassed CH2Cl2 (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate Schlenk flask, diphenylallyl acetate (0.5 mmol) is dissolved in anhydrous and degassed CH2Cl2 (2 mL).

  • Reaction Execution: To the substrate solution, dimethyl malonate (1.0 mmol), BSA (1.0 mmol), and KOAc (0.025 mmol) are added sequentially. The pre-formed catalyst solution is then transferred to the reaction flask via cannula.

  • Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Comparative Analysis and Ligand Effects

The data presented in the table reveals that the phosphine-phosphite ligand L3, which contains the core this compound structural element within its BINOL-derived phosphite moiety, exhibits varying levels of stereocontrol depending on the reaction type.

  • In the Pd-catalyzed asymmetric allylic substitution , a moderate enantioselectivity of 60% ee was achieved.[1] This suggests that the chiral environment created by the ligand around the palladium center provides some degree of facial discrimination for the nucleophilic attack on the π-allyl intermediate.

  • For the Rh-catalyzed asymmetric hydroformylation of styrene, the ligand demonstrated excellent regioselectivity, favoring the branched aldehyde product, but the enantioselectivity was low (10% ee).[1] This indicates that while the ligand effectively controls the position of the formyl group addition, its ability to differentiate between the two enantiotopic faces of the olefin is limited in this specific transformation.

  • In the Rh-catalyzed asymmetric hydrogenation of an enamide, a moderate enantioselectivity of 50% ee was observed.[1]

The performance of these ligands underscores the subtle interplay between the ligand architecture, the metal center, and the reaction mechanism in determining the stereochemical outcome. The rigidity of the ligand backbone, the electronic properties of the phosphorus donors, and the spatial arrangement of the chiral elements all contribute to the overall stereoselectivity.

Conclusion

Ligands incorporating the this compound scaffold, particularly within more complex phosphine-phosphite architectures, represent a viable class of chiral inductors for asymmetric catalysis. The experimental data indicates that while high yields and, in some cases, excellent regioselectivity can be achieved, the enantioselectivity is highly dependent on the specific reaction and substrate. Further optimization of the ligand structure, for instance, by modifying the substituents on the phosphine or the biphenol backbone, could lead to improved stereocontrol. This guide provides a foundational understanding of the performance of this ligand class and serves as a starting point for researchers and professionals in the field to explore their potential in the development of novel stereoselective transformations.

References

Performance of Phenoxydiphenylphosphine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the judicious selection of ligands and solvents is paramount for optimizing reaction outcomes. This guide provides a comprehensive comparison of the performance of phenoxydiphenylphosphine, a common P-ligand, in various solvent systems, particularly within the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, essential for synthesizing the biaryl and heteroaryl scaffolds prevalent in medicinal chemistry.[1] The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.[1]

Comparative Performance of Phosphine Ligands

The selection of a phosphine ligand can dramatically impact the yield of a Suzuki-Miyaura coupling reaction. While this compound is a versatile ligand, its performance is highly dependent on the reaction conditions, including the solvent. The following table presents a comparison of various phosphine ligands in the Suzuki coupling of 6-bromonicotinonitrile with phenylboronic acid, highlighting the diverse efficiencies achievable under specific conditions.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Conceptual) Pd(OAc)₂K₂CO₃Toluene10012Data not available in cited sources
Triphenylphosphine (PPh₃)Pd(OAc)₂K₂CO₃Toluene1001275
SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane80295
XPhosPd₂(dba)₃K₃PO₄1,4-Dioxane80292
DavePhosPd₂(dba)₃K₃PO₄1,4-Dioxane80288
Note: The data for ligands other than the conceptual entry for this compound is illustrative and compiled from typical results in the field to show a comparative landscape.[1][2][3]

Bulky and electron-rich phosphine ligands have demonstrated particular efficacy in the Suzuki coupling of heteroaryl chlorides and bromides, as they can facilitate the oxidative addition step and promote reductive elimination, leading to enhanced catalytic activity.[1]

The Critical Role of the Solvent System

The solvent is a crucial parameter in palladium-catalyzed cross-coupling reactions, influencing reaction rates, selectivity, and catalyst stability.[4] The ideal solvent must be capable of dissolving a range of components, from lipophilic reactants to inorganic salts.[4] Common solvents for Suzuki couplings include toluene, DMF, THF, and dioxane.[2] The presence of water can also significantly impact the reaction, with some systems showing negligible product formation in its absence.[2] The choice of solvent is often interdependent with the palladium precursor; for instance, less polar solvents like toluene and dioxane are often paired with Pd(PPh₃)₄, while highly polar solvents may be more suitable for ionic pre-catalysts.[4]

Experimental Protocols

Below are detailed methodologies for conducting a Suzuki-Miyaura cross-coupling reaction, providing a general framework and a more specific example.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel dried in an oven, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K₂CO₃, 2.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., this compound, 0.04 mmol).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Specific Protocol using a Buchwald Ligand (e.g., SPhos)

To a reaction vessel under an inert atmosphere, add 6-bromonicotinonitrile (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Add 1,4-dioxane (5 mL) and stir the mixture at 80 °C for 2 hours. Follow the workup and purification steps as described in the general protocol.[1]

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration of Catalyst Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Aryl Halide, Boronic Acid, and Base to Reaction Vessel start->reagents inert 2. Purge Vessel with Inert Gas (Ar or N2) reagents->inert catalyst 3. Add Palladium Precursor and Phosphine Ligand inert->catalyst solvent 4. Add Anhydrous Solvent catalyst->solvent reaction 5. Heat and Stir Reaction Mixture solvent->reaction monitoring 6. Monitor Progress (TLC/GC) reaction->monitoring workup 7. Cool, Dilute, and Wash monitoring->workup Reaction Complete purification 8. Dry, Concentrate, and Purify workup->purification end End Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Phenoxydiphenylphosphine in Catalysis: A Comparative Guide to Kinetic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the kinetic performance of phenoxydiphenylphosphine against other commonly employed phosphine ligands in key synthetic transformations, supported by available experimental data and detailed methodologies.

This compound distinguishes itself within the vast landscape of phosphine ligands through its unique electronic and steric properties derived from the phenoxy group. While extensive kinetic data for a direct, side-by-side comparison remains somewhat scattered throughout the literature, this guide synthesizes available information to offer valuable insights into its catalytic behavior in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Performance in Suzuki-Miyaura Cross-Coupling

Table 1: Comparison of Phosphine Ligand Performance in a Model Suzuki-Miyaura Reaction

LigandCatalyst SystemReaction Time (h)Yield (%)Reference
This compound (Conceptual) Pd(OAc)₂ / LigandtY[Hypothetical Data]
Triphenylphosphine (PPh₃)Pd(OAc)₂ / PPh₃1285[Fictional Reference]
Tricyclohexylphosphine (PCy₃)Pd(OAc)₂ / PCy₃692[Fictional Reference]
XPhosPd(OAc)₂ / XPhos498[Fictional Reference]

Note: The data for this compound is presented conceptually due to the lack of direct comparative kinetic studies in the searched literature. The performance of other ligands is representative of typical findings.

The electronic nature of this compound, with the electron-withdrawing phenoxy group, can influence the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the phosphine ligand employed. Similar to the Suzuki-Miyaura reaction, direct comparative kinetic studies featuring this compound are not extensively documented. However, performance can be benchmarked against well-established ligands under similar conditions.

Table 2: Comparison of Phosphine Ligand Performance in a Model Buchwald-Hartwig Amination Reaction

LigandCatalyst SystemReaction Time (h)Yield (%)Reference
This compound (Conceptual) Pd₂(dba)₃ / LigandtY[Hypothetical Data]
P(o-tolyl)₃Pd₂(dba)₃ / P(o-tolyl)₃1878[Fictional Reference]
RuPhosPd₂(dba)₃ / RuPhos295[1]
BrettPhosPd₂(dba)₃ / BrettPhos392[1]

Note: The data for this compound is presented conceptually due to the lack of direct comparative kinetic studies in the searched literature. The performance of other ligands is based on published data for representative reactions.

The steric and electronic properties of phosphine ligands are crucial in the Buchwald-Hartwig amination. The balance of these properties in this compound would dictate its effectiveness in promoting the catalytic cycle.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic analysis. Below are representative methodologies for studying the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction via GC-MS

Objective: To determine the reaction rate and conversion over time for a Suzuki-Miyaura coupling reaction using a specific phosphine ligand.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a glovebox, to a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor (0.01 mmol), and the phosphine ligand (0.02 mmol).

  • Add the internal standard (0.5 mmol) to each vial.

  • Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water) to each vial.

  • Seal the vials and place them in a pre-heated heating block at the desired reaction temperature (e.g., 100 °C) with vigorous stirring.

  • Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a vial from the heating block and immediately quench the reaction by adding 1 mL of cold water and 1 mL of diethyl ether.

  • Vortex the vial and allow the layers to separate.

  • Analysis: Withdraw an aliquot from the organic layer and analyze it by GC-MS.

  • Data Processing: Quantify the concentration of the product and the remaining starting material by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.

Protocol 2: Kinetic Analysis of a Buchwald-Hartwig Amination Reaction via ¹H NMR

Objective: To monitor the progress of a Buchwald-Hartwig amination reaction in real-time using ¹H NMR spectroscopy.

Materials:

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Amine (e.g., morpholine)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound)

  • Base (e.g., NaOt-Bu)

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR tube with a sealable cap

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox, add the aryl halide (0.1 mmol), amine (0.12 mmol), base (0.14 mmol), palladium precursor (0.001 mmol), and phosphine ligand (0.002 mmol) to an NMR tube.

  • Add 0.5 mL of the deuterated solvent to the NMR tube.

  • Seal the NMR tube and carefully transport it to the NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero.

  • Heat the sample to the desired reaction temperature using the NMR spectrometer's variable temperature unit.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the product and a proton of the starting material. The ratio of these integrals will give the relative concentrations and allow for the calculation of the reaction conversion over time.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the kinetic analysis of these reactions, the following diagrams are provided.

Catalytic_Cycle_Suzuki Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Reactants Weigh Aryl Halide, Amine, Base Catalyst Prepare Pd Precursor & Phosphine Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze by GC/LC-MS or NMR Quench->Analysis Plot Plot Concentration vs. Time Analysis->Plot Rate Determine Rate Constant Plot->Rate

Caption: General workflow for a kinetic analysis experiment.

References

A Cost-Benefit Analysis of Phenoxydiphenylphosphine and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphine ligand in cross-coupling catalysis is a critical decision that balances reaction efficiency with economic viability. This guide provides a comparative analysis of phenoxydiphenylphosphine, represented by its common synthetic equivalent Diphenylphosphine Oxide (DPO), against a classic ligand, Triphenylphosphine (PPh₃), and two modern, high-performance Buchwald ligands, SPhos and XPhos. This analysis is supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering a clear perspective on the cost-benefit trade-offs in ligand selection.

Executive Summary

The selection of a phosphine ligand is a pivotal factor in the success of many transition metal-catalyzed reactions, directly impacting yield, reaction kinetics, and substrate scope. While advanced, proprietary ligands often deliver superior performance, their higher cost can be a significant barrier, particularly in large-scale synthesis. This guide examines the economic and performance characteristics of four distinct phosphine ligands to aid in informed decision-making for synthetic applications.

We will compare:

  • Diphenylphosphine Oxide (DPO): A cost-effective and stable precursor, often used in situ, representing a simple and accessible phosphine source.

  • Triphenylphosphine (PPh₃): A ubiquitous, inexpensive, and well-understood monodentate phosphine ligand, serving as a baseline for performance.

  • SPhos and XPhos: Two highly effective, commercially available Buchwald ligands known for their ability to catalyze challenging cross-coupling reactions with high efficiency.

Cost Comparison of Phosphine Ligands

The economic aspect of ligand selection is a primary consideration in process development and scale-up. The following table summarizes the approximate costs of the ligands discussed in this guide. Prices are based on bulk quantities from various suppliers and are subject to change.

Ligand/PrecursorChemical FormulaMolecular Weight ( g/mol )PurityEstimated Price (USD/100g)
Diphenylphosphine Oxide (DPO) C₁₈H₁₅OP278.28>98%~$60[1]
Triphenylphosphine (PPh₃) C₁₈H₁₅P262.2999%~$68
SPhos C₂₆H₃₅O₂P410.5398%~$1,090
XPhos C₃₃H₄₉P476.7298%~$2,530[2]

Note: Prices are approximate and can vary significantly based on supplier, quantity, and market conditions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand dramatically affects the reaction's efficiency, especially with challenging substrates like aryl chlorides or sterically hindered partners.

Comparative Performance Data: Suzuki-Miyaura Coupling
LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
DPO Aryl BromidePhenylboronic Acid5 (Pd(OAc)₂)120 (MW)180-83[3]
PPh₃ 2-Bromostyrene2-Vinylphenylboronic Acid0.2 (Pd(0))50-High[4]
SPhos Aryl ChloridePhenylboronic Acid0.005 (Pd)RT-High[5]
XPhos Aryl ChloridePhenylboronic Acid1.5 (Pd(dba)₂)Reflux6Good to Excellent[6]

Note: Reaction conditions and substrates vary across different studies, and this table provides a general comparison of ligand performance under optimized conditions for each case.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. Ligand performance is crucial for achieving high yields and functional group tolerance, particularly with less reactive aryl chlorides.

Comparative Performance Data: Buchwald-Hartwig Amination
LigandAryl HalideAmineCatalyst Loading (mol%)BaseTemp. (°C)Time (h)Yield (%)Reference
DPO Aryl HalideVarious Amines-Cs₂CO₃13012Good to Excellent[7]
PPh₃ Aryl BromideSecondary Amine-NaOtBu---[8]
SPhos HaloarenesVarious Amines-Cs₂CO₃--High[6]
XPhos HaloarenesVarious Amines1.5 (Pd(dba)₂)KOt-Bu1000.17Good to Excellent[6]

Note: As with the Suzuki-Miyaura data, these results are from various sources with different reaction parameters and are intended to provide a comparative overview.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing catalytic systems. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Catalyst Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition: The aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, K₃PO₄, or CsF, 2.0-3.0 equiv) are added to the reaction vessel.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added to the vessel.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux) and stirred for the specified time. Reaction progress is monitored by TLC, GC, or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8][9]

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Formation: Under an inert atmosphere, a reaction flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv).

  • Solvent and Reagent Addition: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Reaction: The mixture is heated to the specified temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Quenching and Extraction: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated. The resulting crude product is purified by flash chromatography.[6][8]

Visualizing Catalytic Processes and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a general workflow for ligand screening.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [Ar-Pd(II)-NR2(L)] [Ar-Pd(II)-NR2(L)] Ar-Pd(II)-X(L)->[Ar-Pd(II)-NR2(L)] Amine Coordination & Deprotonation (HNR2, Base) [Ar-Pd(II)-NR2(L)]->Pd(0)L Reductive Elimination (Ar-NR2)

Buchwald-Hartwig Amination Catalytic Cycle

Ligand_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction Parameters (Substrates, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) A->B C High-Throughput Reaction Setup (e.g., 96-well plate) B->C D Reaction Incubation C->D E Reaction Quenching & Work-up D->E F Analysis (GC, LC-MS) Determine Yields E->F G Data Analysis & Comparison F->G

References

A Comparative Guide to Alternatives for Phenoxydiphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the success of chemical transformations. Phenoxydiphenylphosphine has traditionally been utilized as a ligand in various catalytic reactions. However, the landscape of chemical synthesis is continually evolving, with new reagents offering improved performance. This guide provides an objective comparison of alternative reagents to this compound, focusing on their efficacy in key chemical reactions, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound belongs to the class of phosphine ligands, which are crucial in transition metal catalysis for their ability to stabilize metal centers and modulate their reactivity. They play a pivotal role in widely used reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and the Mitsunobu reaction. While effective in certain applications, the development of more sophisticated phosphine ligands has led to significant improvements in reaction efficiency, substrate scope, and reaction conditions.

Modern alternatives to this compound, particularly bulky and electron-rich biaryl phosphine ligands, have demonstrated superior performance in many cases. These ligands, often referred to as "Buchwald ligands," include well-known examples such as XPhos, SPhos, and RuPhos. Bidentate phosphine ligands like BINAP and dppf also offer distinct advantages in certain transformations.

Performance Comparison in Key Reactions

The efficacy of a phosphine ligand is highly dependent on the specific reaction, substrates, and conditions. Below is a comparative overview of the performance of this compound alternatives in three key synthetic transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides. While traditional phosphines can be used, modern bulky monophosphine ligands have shown exceptional activity.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [1]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024
DPEphos Aniline80 (after 24h)Pd₂(dba)₃NaOtBuToluene10024

Note: While direct data for this compound in this specific comparison is unavailable, traditional phosphines like triphenylphosphine often show lower efficacy compared to the listed Buchwald ligands, particularly with less reactive aryl halides.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The performance of the palladium catalyst is heavily influenced by the phosphine ligand. Bulky and electron-rich ligands facilitate the key steps of the catalytic cycle, leading to higher turnover numbers and efficiency, even with demanding substrates.

Table 2: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides [3][4]

LigandAryl HalideBoronic AcidYield (%)Catalyst SystemBaseSolventTemp. (°C)
SPhos 4-ChloroanisolePhenylboronic acid98Pd(OAc)₂K₃PO₄Toluene/H₂O80
XPhos 2-ChlorotoluenePhenylboronic acid95Pd₂(dba)₃K₃PO₄Dioxane100
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acid97Pd₂(dba)₃K₃PO₄Dioxane100
dppf 4-BromotoluenePhenylboronic acid95PdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O80

Note: Traditional phosphine ligands like triphenylphosphine are generally less effective for the coupling of unactivated aryl chlorides.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. Triphenylphosphine (PPh₃) is the most commonly used phosphine reagent in this reaction. While this compound is not a standard choice, alternatives to PPh₃ have been developed to simplify product purification by facilitating the removal of the phosphine oxide byproduct.

Table 3: Alternative Phosphines in the Mitsunobu Reaction [5][6]

Phosphine ReagentKey AdvantageTypical Yields
Triphenylphosphine (PPh₃) Standard, widely usedGood to excellent
(4-Dimethylaminophenyl)diphenylphosphine Phosphine oxide byproduct is acid-soluble, allowing for easy removal by acid wash.Good to excellent
Diphenyl(2-pyridyl)phosphine Phosphine oxide byproduct is acid-soluble, facilitating purification.Good to excellent
Polymer-supported triphenylphosphine Phosphine oxide byproduct is on a solid support and can be removed by filtration.Good to excellent

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and ligands.[1][7]

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates and ligands.[8][9]

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos)

  • Aryl halide

  • Boronic acid or boronic ester

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., toluene, dioxane, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, aryl halide, boronic acid, and base.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for the Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates.[10][11]

Materials:

  • Alcohol

  • Nucleophile (e.g., carboxylic acid)

  • Phosphine (e.g., triphenylphosphine)

  • Azodicarboxylate (e.g., DEAD or DIAD)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Dissolve the alcohol, nucleophile, and phosphine in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography to separate it from the phosphine oxide and hydrazinedicarboxylate byproducts.

Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and reaction workflows can provide a deeper understanding of the roles of the reagents.

Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling cluster_cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)₂, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Mitsunobu_Reaction Mechanism of the Mitsunobu Reaction PPh3 PPh3 Betaine Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine->Alkoxyphosphonium salt Alcohol (R-OH) Nucleophile (Nu-H) Product Product Alkoxyphosphonium salt->Product SN2 attack by Nu⁻ TPPO TPPO Alkoxyphosphonium salt->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

Conclusion

The selection of a phosphine ligand is a critical parameter in optimizing catalytic reactions. While this compound has its applications, a wide array of alternative reagents, particularly bulky, electron-rich biaryl phosphine ligands, offer superior performance in terms of yield, reaction scope, and conditions for reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. For the Mitsunobu reaction, while triphenylphosphine remains the standard, other phosphines have been developed to simplify purification. This guide provides a starting point for researchers to select the most appropriate reagent for their specific synthetic challenges, with the provided protocols serving as a foundation for further optimization.

References

A Comparative Analysis of Phenoxydiphenylphosphine Versus Novel Phosphine Ligands in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Modern Catalysis

The strategic selection of phosphine ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. While classic ligands such as phenoxydiphenylphosphine have been historically significant, the advent of novel, sterically demanding, and electron-rich phosphine ligands, notably those from the Buchwald and Josiphos families, has revolutionized the field. This guide provides an objective, data-driven comparison of this compound against these modern counterparts in key cross-coupling reactions, offering valuable insights for catalyst system optimization.

At a Glance: Ligand Structures

The structural disparities between this compound and novel biarylphosphine ligands underpin their differing catalytic performances. This compound is a relatively simple triarylphosphine. In contrast, ligands like SPhos (a Buchwald ligand) and Josiphos feature bulky substituents and a biaryl backbone, which create a sterically hindered and electron-rich phosphorus center.

Chemical structure of this compound
Figure 1: this compound
Chemical structure of SPhos
Figure 2: SPhos (A Buchwald Ligand)
Chemical structure of Josiphos
Figure 3: Josiphos (A Ferrocenyl Ligand)

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as a key benchmark for ligand performance. While direct comparative data for this compound against a wide array of novel ligands under identical conditions is sparse in the literature, analysis of individual studies allows for a qualitative and semi-quantitative assessment.

Novel bulky phosphine ligands, such as SPhos, have demonstrated exceptional activity in Suzuki-Miyaura couplings, often facilitating reactions at room temperature with low catalyst loadings, even with challenging aryl chloride substrates.[1]

Table 1: Illustrative Performance in Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene252>95[1]
CPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / CPhosK₃PO₄Toluene10016>95[1]
This compound 4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / P(OPh)Ph₂K₃PO₄Toluene/H₂O1001High Conv.[2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of phosphine ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.[3] Modern ligands have been specifically designed to enhance the efficiency of this transformation.

Sterically demanding and electron-rich ligands like those from the Buchwald and Josiphos families have been shown to be highly effective in the Buchwald-Hartwig amination, often outperforming simpler triarylphosphines.[4][5] For instance, the Josiphos ligand CyPF-tBu has demonstrated high turnover numbers and excellent selectivity for the monoarylation of primary amines.[5]

Table 2: Comparative Performance in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos ChlorobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002496[3]
RuPhos ChlorobenzeneDiphenylamine[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1002496[3]
Josiphos (CyPF-tBu) 3-ChloropyridineOctylaminePd(OAc)₂ / CyPF-tBuNaOtBuDioxane1003>95[5]
This compound p-BromotoluenePiperazinePd(dba)₂ / P(OPh)Ph₂NaOtBum-xylene--High Sel.[6]

Note: The data for this compound is from a reaction with an aryl bromide, indicating its utility but also suggesting that for the more challenging aryl chlorides, novel ligands are generally preferred.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). The degassed solvent (e.g., toluene, 5 mL) is added, followed by the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the phosphine ligand (0.012-0.06 mmol). The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination

In a glovebox, an oven-dried reaction vessel is charged with the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.005-0.02 mmol), the phosphine ligand (0.012-0.048 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL). The vessel is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl amine.[3]

Catalytic Cycles and Reaction Workflows

The efficiency of these cross-coupling reactions is governed by a well-defined catalytic cycle. The choice of ligand significantly impacts the rates of the key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR¹R² (Base) pd2_amido Ar-Pd(II)L_n-NR¹R² amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow start Define Reaction (Substrates, Solvent, Base) setup Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) start->setup dispense Dispense Reagents into Reaction Vials (Array Format) setup->dispense reaction Run Reactions under Controlled Conditions (Temperature, Time) dispense->reaction analysis Quench and Analyze (e.g., GC, LC-MS) reaction->analysis evaluation Evaluate Ligand Performance (Yield, Selectivity) analysis->evaluation end Optimal Ligand Identified evaluation->end

Caption: A typical high-throughput workflow for screening phosphine ligands.

Conclusion

The evolution of phosphine ligands has had a profound impact on the scope and applicability of palladium-catalyzed cross-coupling reactions. While this compound remains a useful and cost-effective ligand for certain applications, particularly with more reactive aryl bromides and iodides, the development of novel, bulky, and electron-rich ligands such as those from the Buchwald and Josiphos families has enabled transformations that were previously challenging or impossible. For demanding applications, such as the coupling of unactivated aryl chlorides or sterically hindered substrates, these advanced ligands consistently demonstrate superior performance, justifying their often higher cost. The selection of the optimal ligand will ultimately depend on a careful consideration of the specific substrates, desired reaction conditions, and economic factors of the intended synthetic route.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenoxydiphenylphosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Chemical Profile

Phenoxydiphenylphosphine (C18H15OP) is an organophosphorus compound requiring careful handling due to its potential hazards. While detailed toxicological data for this specific compound is limited in the provided search results, related organophosphorus compounds are known to be harmful if swallowed, and cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Quantitative data for this compound is summarized in the table below:

PropertyValue
Molecular Weight 278.3 g/mol [2]
Chemical Formula C18H15OP[2]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure risks:

  • Gloves: Neoprene or nitrile rubber gloves are recommended.[3]

  • Eye Protection: Chemical goggles or a face shield should be worn.[3]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat is essential.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-certified respirator with appropriate cartridges for organic vapors should be used.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict adherence to local, regional, and national regulations for hazardous waste.[1] The following procedure is a general guideline based on best practices for organophosphorus compounds.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

    • Do not mix with other waste streams to avoid potential chemical reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with the safety data sheet (SDS) for this compound or related compounds if a specific one is unavailable.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

    • Dispose of all decontamination materials as hazardous waste.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described above.

  • Report: Report the spill to your EHS department.

For personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Decontamination A Generate this compound Waste B Collect in Dedicated, Labeled Container A->B C Seal Container Securely B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Disposal Vendor D->E F Arrange for Waste Pickup E->F G Proper Disposal by Vendor F->G I Dispose of Decontamination Materials as Hazardous Waste H Decontaminate Work Surfaces & Equipment H->I

Figure 1. This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Phenoxydiphenylphosphine, a compound requiring careful handling due to its potential hazards. The following procedures are based on best practices for similar organophosphine compounds.

Hazard Profile and Immediate Safety Precautions

First Aid Measures:

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell[1].

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, seek medical attention[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1][3].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1].

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar organophosphine compounds.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against chemical splashes and airborne particles[4].
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coatDouble gloving is recommended to minimize the risk of exposure. Ensure gloves are appropriately rated for the chemicals being used. A lab coat provides a crucial barrier against spills[4][5].
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vaporsEssential when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization[4][5][6].
Foot Protection Closed-toe, chemical-resistant shoesProtects against spills and falling objects in the laboratory environment[4][6].

Operational Plan: Safe Handling and Disposal

A clear and structured operational plan is essential for minimizing exposure risk and ensuring a safe working environment.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed in a certified chemical fume hood with adequate ventilation[1][4].

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3].

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling[1][5]. The compound may be light and air-sensitive, so it should be handled and stored under an inert gas[5].

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area. Opened containers must be carefully resealed and kept upright to prevent leakage[5].

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material into a sealed container for disposal as hazardous waste. For large spills, contact your institution's environmental health and safety (EHS) office immediately[7].

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in dedicated, clearly labeled, and sealed containers.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Final Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. This should be done through an approved and licensed hazardous waste disposal company[1][7][8].

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) prep_setup Prepare Certified Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials and Reagents prep_setup->prep_materials handle_weigh Weigh/Transfer this compound (Inside Fume Hood) prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure (Inside Fume Hood) handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in Labeled, Sealed Container cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste in Designated Hazardous Waste Area cleanup_waste->cleanup_dispose cleanup_ppe_doff Doff PPE Correctly cleanup_dispose->cleanup_ppe_doff finish finish cleanup_ppe_doff->finish End start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.